molecular formula C7H9ClN2O2 B2690076 Methyl 6-aminopyridine-2-carboxylate hydrochloride CAS No. 2138377-87-2

Methyl 6-aminopyridine-2-carboxylate hydrochloride

Cat. No.: B2690076
CAS No.: 2138377-87-2
M. Wt: 188.61
InChI Key: QIWLKVWBXBSKBM-UHFFFAOYSA-N
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Description

Methyl 6-aminopyridine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-aminopyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLKVWBXBSKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. Within this class of compounds, Methyl 6-aminopyridine-2-carboxylate hydrochloride emerges as a particularly valuable and versatile building block. Its strategic placement of an amino group, a methyl ester, and the inherent reactivity of the pyridine core provides a trifecta of functional handles for chemists to elaborate upon, enabling the construction of complex molecular architectures with diverse pharmacological activities.

This technical guide offers a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and critical applications in contemporary drug discovery. As a Senior Application Scientist, the following sections are designed to provide not only procedural details but also the underlying scientific rationale, empowering researchers to effectively utilize this key intermediate in their synthetic endeavors. The CAS Number for the parent compound, Methyl 6-aminopyridine-2-carboxylate, is 36052-26-3 .[1][2]

Physicochemical Properties and Structural Identity

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of Methyl 6-aminopyridine-2-carboxylate are summarized in the table below. The hydrochloride salt form is expected to exhibit increased water solubility and crystallinity compared to the free base.

PropertyValueSource
CAS Number 36052-26-3 (free base)[1][2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [1][2]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 95.0 to 99.0 °C[3]
Synonyms Methyl 6-aminopicolinate, 6-Aminopyridine-2-carboxylic acid methyl ester[3]

Synthesis and Purification: A Practical Workflow

The primary route to Methyl 6-aminopyridine-2-carboxylate is through the esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid. The subsequent formation of the hydrochloride salt is a standard procedure for amines.

Part 1: Synthesis of 6-Aminopyridine-2-carboxylic Acid

The precursor, 6-aminopyridine-2-carboxylic acid, can be synthesized from 2-acetylaminopyridine-6-carboxylic acid.[4]

Experimental Protocol:

  • Hydrolysis: A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) is heated at 80°C for 1.5 hours under a nitrogen atmosphere.[4] This step removes the acetyl protecting group from the amine.

  • Acidification: The resulting solution is cooled, and the pH is adjusted by the addition of cold 3N HCl to precipitate the product.[4]

  • Isolation: The precipitate is filtered, washed successively with water and acetonitrile, and dried under vacuum to yield 6-aminopyridine-2-carboxylic acid.[4]

Synthesis_Precursor 2-acetylaminopyridine-6-carboxylic acid 2-acetylaminopyridine-6-carboxylic acid 6-aminopyridine-2-carboxylic acid 6-aminopyridine-2-carboxylic acid 2-acetylaminopyridine-6-carboxylic acid->6-aminopyridine-2-carboxylic acid 1. 2.5 N NaOH, 80°C 2. 3N HCl Synthesis_Workflow cluster_0 Synthesis & Purification 6-Aminopyridine-2-carboxylic acid 6-Aminopyridine-2-carboxylic acid Methyl 6-aminopyridine-2-carboxylate Methyl 6-aminopyridine-2-carboxylate 6-Aminopyridine-2-carboxylic acid->Methyl 6-aminopyridine-2-carboxylate Methanol, HCl (cat.), Reflux Purified Ester Purified Ester Methyl 6-aminopyridine-2-carboxylate->Purified Ester Column Chromatography Methyl 6-aminopyridine-2-carboxylate HCl Methyl 6-aminopyridine-2-carboxylate HCl Purified Ester->Methyl 6-aminopyridine-2-carboxylate HCl Anhydrous HCl Application_Pathway Methyl 6-aminopyridine-2-carboxylate HCl Methyl 6-aminopyridine-2-carboxylate HCl Amide Formation\n(at 6-amino group) Amide Formation (at 6-amino group) Methyl 6-aminopyridine-2-carboxylate HCl->Amide Formation\n(at 6-amino group) Acylation Ester Hydrolysis Ester Hydrolysis Methyl 6-aminopyridine-2-carboxylate HCl->Ester Hydrolysis Base/Acid Kinase Inhibitor Scaffolds Kinase Inhibitor Scaffolds Amide Formation\n(at 6-amino group)->Kinase Inhibitor Scaffolds Further Functionalization\n(at 2-carboxyl group) Further Functionalization (at 2-carboxyl group) Ester Hydrolysis->Further Functionalization\n(at 2-carboxyl group) Further Functionalization\n(at 2-carboxyl group)->Kinase Inhibitor Scaffolds

Sources

A Comprehensive Technical Guide to 6-Aminopyridine-2-carboxylic Acid Methyl Ester Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental chemical properties, outline robust synthesis and characterization protocols, and discuss its significant applications, particularly in the realm of drug discovery. This document is designed to be a practical resource, blending theoretical knowledge with actionable, field-proven insights.

Core Molecular Profile and Physicochemical Properties

6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride is the salt form of the parent compound, methyl 6-aminopicolinate. The hydrochloride form is often preferred in experimental and developmental settings due to its enhanced stability and aqueous solubility, which are critical parameters for reaction chemistry and biological assays.

The formation of the hydrochloride salt occurs via the protonation of one of the basic nitrogen atoms of the pyridine ring by hydrochloric acid. This seemingly simple modification has profound implications for the compound's handling and application, a principle frequently leveraged in drug development to improve the bioavailability of active pharmaceutical ingredients (APIs).

Molecular Structure and Weight

The foundational structure is the methyl ester of 6-aminopicolinic acid. The addition of hydrogen chloride (HCl) results in the hydrochloride salt.

  • Free Base: 6-Aminopyridine-2-carboxylic acid methyl ester

  • Chemical Formula (Free Base): C₇H₈N₂O₂[1]

  • Molecular Weight (Free Base): 152.15 g/mol [1][2]

  • Chemical Formula (Hydrochloride): C₇H₉ClN₂O₂

  • Molecular Weight (Hydrochloride): 188.62 g/mol (Calculated by adding the molecular weight of HCl, 36.46 g/mol , to the free base)

Physicochemical Data Summary

The following table summarizes the key properties of the free base, which serve as a baseline for understanding the hydrochloride salt. The primary distinctions for the hydrochloride salt are its crystalline solid form and significantly higher solubility in polar protic solvents.

PropertyValue (for Free Base)Reference / Justification
CAS Number 36052-26-3[1][2]
IUPAC Name Methyl 6-aminopyridine-2-carboxylate[2]
Synonyms Methyl 6-aminopicolinate, 6-Aminopicolinic acid methyl ester[1][3][4]
Appearance White to off-white or yellow powder/crystal[1][4]
Purity Typically ≥98% (by HPLC or GC)[1][4]
Melting Point 95.0 to 99.0 °C[4]
Solubility Soluble in organic solvents like ethanol and ether; limited water solubility.[5]
Storage Store at 0-8°C to maintain long-term stability.[1]

Synthesis and Purification: From Carboxylic Acid to Hydrochloride Salt

The synthesis of 6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general workflow involves the esterification of the parent carboxylic acid followed by the formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation A 6-Aminopyridine-2-carboxylic Acid D Reaction under Reflux A->D B Methanol (Solvent & Reagent) B->D C Acid Catalyst (e.g., H₂SO₄ or SOCl₂) C->D E Work-up & Purification D->E F Methyl 6-aminopicolinate (Free Base) E->F G Free Base in Organic Solvent (e.g., Diethyl Ether) F->G Proceed to Salt Formation I Precipitation G->I H HCl in Solvent (e.g., HCl in Dioxane or Ether) H->I J Filtration & Drying I->J K 6-Aminopyridine-2-carboxylic acid methyl ester HCl J->K

Caption: General workflow for the synthesis of the target hydrochloride salt.

Protocol 1: Fischer Esterification of the Parent Acid

The foundational step is the conversion of 6-Aminopyridine-2-carboxylic acid to its methyl ester. Fischer esterification is a classic and reliable method.

Causality: The use of an acid catalyst (like sulfuric acid) is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. An excess of methanol is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Step-by-Step Methodology:

  • Setup: Suspend 6-Aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath to manage the exothermic reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure methyl 6-aminopicolinate free base.

Protocol 2: Formation of the Hydrochloride Salt

With the pure free base in hand, the final step is the formation of the hydrochloride salt. This is typically a straightforward precipitation process.

Causality: The free base is dissolved in a non-polar organic solvent in which the hydrochloride salt is insoluble. The addition of HCl (often dissolved in a compatible solvent like dioxane or ether) protonates the basic pyridine nitrogen, leading to the precipitation of the highly polar, crystalline salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified methyl 6-aminopicolinate (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the white to off-white solid under vacuum to obtain the final 6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Analytical_Workflow cluster_main Characterization Suite cluster_structure Structural Confirmation cluster_purity Purity & Thermal Properties A Final Product: Methyl 6-aminopicolinate HCl B ¹H NMR A->B Confirms proton environment C ¹³C NMR A->C Confirms carbon backbone D Mass Spectrometry (MS) A->D Confirms molecular mass E HPLC / GC A->E Quantifies purity F Melting Point Analysis A->F Assesses purity & identity G Elemental Analysis (CHNS) A->G Confirms elemental composition

Caption: A multi-pronged approach for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For the hydrochloride salt, a downfield shift in the signals of the pyridine ring protons is expected compared to the free base, providing evidence of protonation.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the cation (the protonated free base), which should correspond to an m/z value of approximately 153.07.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound, with typical standards requiring ≥98.5% purity for research applications.[1]

  • Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should align with the calculated values for the C₇H₉ClN₂O₂ formula.

Applications in Research and Development

The utility of 6-Aminopyridine-2-carboxylic acid and its derivatives stems from the versatile pyridine scaffold, a privileged structure in medicinal chemistry.[6] This compound serves as a critical intermediate in synthesizing a wide array of more complex molecules.

Pharmaceutical and Medicinal Chemistry

The primary application is as a starting material for the synthesis of novel therapeutic agents.[1][7] The pyridine ring is a common feature in many approved drugs. The specific arrangement of the amino and methyl carboxylate groups on this scaffold allows for diverse chemical modifications to explore structure-activity relationships (SAR).

  • Enzyme Inhibitors: Pyridine carboxylic acid isomers are extensively studied for their potential as enzyme inhibitors, targeting a range of diseases.[6]

  • Neurological Disorders: The aminopyridine core is known to have applications in developing treatments for neurological conditions.[1][7]

  • Anti-inflammatory and Antimicrobial Agents: The structure serves as a building block for creating new anti-inflammatory and antimicrobial compounds.[1]

Agrochemicals

Beyond pharmaceuticals, this compound is valuable in the agrochemical industry. It is used as an intermediate in the development of advanced herbicides, fungicides, and pesticides designed to improve crop protection and yield.[1][7]

Materials Science

In materials science, derivatives of this compound can be used in the synthesis of specialty polymers and ligands for coordination chemistry, contributing to the development of novel materials with specific thermal or mechanical properties.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on data for the parent compounds, the hydrochloride salt should be handled with care.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place, tightly sealed, away from oxidizing agents.

Conclusion

6-Aminopyridine-2-carboxylic acid methyl ester hydrochloride is more than just a chemical with a specific molecular weight. It is a versatile and valuable tool for innovation in multiple scientific domains. Its enhanced solubility and stability over the free base make it a practical choice for researchers. A thorough understanding of its synthesis, characterization, and potential applications, as detailed in this guide, empowers scientists and drug development professionals to effectively leverage this compound in their pursuit of novel solutions to complex challenges.

References

  • 6-Aminopyridine-2-carboxylic Acid Methyl Ester. BioOrganics. [Link]

  • Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143. PubChem. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health (NIH). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • 6-aminopyridine-2-carboxylic acid. Stenutz. [Link]

  • 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. precisionFDA. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Synthesis, spectral and thermal characterization of 6-hydroxymethyl pyridine-2-carboxylic acid methyl ester and its complexes. ResearchGate. [Link]

Sources

Methyl 6-aminopyridine-2-carboxylate hydrochloride vs free base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 6-aminopyridine-2-carboxylate , focusing on the critical distinctions between its Free Base and Hydrochloride (HCl) forms. It is designed for researchers utilizing this intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and heterocyclic pharmaceuticals.

Optimization of Salt Forms, Handling, and Synthetic Applications

Executive Summary

Methyl 6-aminopyridine-2-carboxylate (CAS: 36052-26-3 for Free Base) is a bifunctional pyridine intermediate featuring an exocyclic amine and a methyl ester.[1] It serves as a critical scaffold for synthesizing Cytosine-mimicking PNA monomers and kinase inhibitors.

  • Free Base: The reactive form required for nucleophilic substitutions and protection group installation (e.g., Boc, Cbz). It is soluble in organic solvents but prone to oxidation over long-term storage.

  • HCl Salt: The preferred form for purification and long-term storage. It offers enhanced crystallinity and oxidative stability but must be neutralized ("free-based") prior to N-functionalization.

Physicochemical Characterization

The molecule exhibits a "push-pull" electronic system: the 6-amino group donates electron density (resonance), while the 2-carboxylate withdraws it (induction/resonance). This drastically affects the basicity of the pyridine nitrogen.

Comparative Data Profile
PropertyFree BaseHydrochloride Salt (HCl)
Formula


MW 152.15 g/mol 188.61 g/mol
Appearance White to yellow crystalline powderWhite to off-white hygroscopic solid
Melting Point 95.0 – 99.0 °C>150 °C (Decomposes)
Solubility DCM, EtOAc, MeOH, DMSOWater, Methanol, DMSO
pKa (est.) ~2.0 – 3.0 (Ring Nitrogen)N/A (Already protonated)
Storage Inert gas, <15°C, DarkDesiccated, -20°C, Dark
Basicity & Protonation Site

Unlike simple amines, the ring nitrogen is the primary site of protonation, not the exocyclic amine. However, the electron-withdrawing ester group at position 2 significantly lowers the pKa of the ring nitrogen compared to 2-aminopyridine (pKa ~6.86).

  • Implication: The HCl salt is less stable than typical pyridine salts and may dissociate in the presence of moisture or weak bases. Anhydrous conditions are recommended for salt formation.

Synthetic Utility & Reactivity[2][3]

The primary utility of this molecule lies in its conversion to PNA monomers. The exocyclic amine mimics the N4-amine of Cytosine.

Reaction Pathways[4][5]
  • N-Protection: The exocyclic amine is relatively non-nucleophilic due to delocalization into the ring. Strong electrophiles (Boc₂O, Cbz-Cl) and catalysts (DMAP) are required.

  • Ester Hydrolysis: The methyl ester must be hydrolyzed to the carboxylic acid to couple with the PNA backbone (AEG). Caution: This step requires careful pH control to avoid decarboxylation.

ReactionPathways Start Methyl 6-aminopyridine- 2-carboxylate (Free Base) Salt HCl Salt (Storage Form) Start->Salt HCl/Dioxane Precipitation Protected N-Boc Protected Intermediate Start->Protected Boc2O, DMAP TEA, DCM Salt->Start NaHCO3 (aq) Neutralization Acid 6-(Boc-amino)pyridine- 2-carboxylic acid Protected->Acid LiOH, THF/H2O Controlled Hydrolysis PNA PNA Monomer (Cytosine Mimic) Acid->PNA Coupling to AEG Backbone

Figure 1: Synthetic workflow showing the interconversion of salt forms and the path to PNA monomers.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base

Use this protocol before performing N-protection reactions (e.g., Boc-protection).

Reagents:

  • Methyl 6-aminopyridine-2-carboxylate HCl (10 mmol)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine

Method:

  • Suspension: Suspend the HCl salt in DCM (10 mL/g). The salt will likely not dissolve completely.

  • Neutralization: Slowly add saturated aqueous

    
     (1.5 eq) while stirring vigorously. Note: Avoid NaOH, as strong bases can hydrolyze the methyl ester.
    
  • Extraction: Stir for 15 minutes until the solid dissolves and the organic layer clarifies. Separate the organic phase.[2][3][4]

  • Wash: Extract the aqueous layer once more with DCM. Combine organic layers and wash with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the free base as a pale yellow solid.
    
Protocol B: Preparation of HCl Salt (Purification)

Use this protocol to purify crude material or for long-term storage.

Reagents:

  • Crude Methyl 6-aminopyridine-2-carboxylate[1]

  • Methanol (Anhydrous)

  • 4M HCl in Dioxane

Method:

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous methanol or diethyl ether.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Precipitation: A white precipitate should form immediately. If not, add diethyl ether as an anti-solvent.

  • Isolation: Filter the solid under argon (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry under high vacuum. Store in a desiccator.

Case Study: PNA Monomer Synthesis

In the context of Peptide Nucleic Acid synthesis, this molecule acts as the nucleobase. The following logic dictates the choice of form:

  • Starting Material: Commercial sources often supply the Free Base (CAS 36052-26-3).

  • Protection Step: The free base is reacted with

    
     (Di-tert-butyl dicarbonate).
    
    • Critical Insight: Because the amine is electron-deficient (pyridine ring), the reaction is slow. DMAP (4-Dimethylaminopyridine) is essential as a nucleophilic catalyst.

  • Hydrolysis: The methyl ester is cleaved using LiOH.

    • Risk:[1][2][5] The pyridine ring makes the system sensitive. Over-acidification during workup can lead to zwitterionic species that are difficult to extract.

Data Summary for PNA Synthesis
ParameterRecommendationReason
Solvent DCM or THFHigh solubility of Free Base; compatibility with Boc2O.
Base TEA or DIPEAScavenges protons; prevents salt formation during reaction.
Catalyst DMAP (5-10 mol%)Activates Boc2O for attack by the sluggish exocyclic amine.
Workup pH pH ~3-4 (for Acid)Isoelectric point handling is crucial for the amino-acid form.

References

  • PubChem. (2025).[6][7] Methyl 6-aminopyridine-2-carboxylate (Compound).[1][7][8] National Library of Medicine. Available at: [Link]

  • Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500.

Sources

Solubility of Methyl 6-aminopyridine-2-carboxylate HCl in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Aqueous Stability of Methyl 6-aminopyridine-2-carboxylate HCl

Executive Summary Methyl 6-aminopyridine-2-carboxylate hydrochloride (CAS 2138377-87-2 for the HCl salt; CAS 36052-26-3 for the free base) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While the free base exhibits poor aqueous solubility due to its lipophilic pyridine-ester core, the hydrochloride salt form is engineered to significantly enhance aqueous solubility (>50 mg/mL estimated).[2] However, this solubility comes with a critical stability trade-off: the methyl ester moiety is susceptible to hydrolysis in aqueous environments, particularly under non-neutral pH conditions. This guide details the physicochemical drivers of its solubility, provides validated protocols for measurement, and outlines strategies to mitigate hydrolytic degradation.[2]

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

To accurately manipulate this compound, researchers must understand the interplay between its lattice energy and hydration potential.[2]

PropertyData / EstimateContext
Compound Name Methyl 6-aminopyridine-2-carboxylate HClAlso known as Methyl 6-aminopicolinate HCl
Molecular Formula C₇H₈N₂O₂[1][3][4] · HClMW: 152.15 (Free Base) + 36.46 (HCl) ≈ 188.61 g/mol
Free Base CAS 36052-26-3Lipophilic, "Slightly Soluble" in water
HCl Salt CAS 2138377-87-2Hydrophilic, High Solubility
pKa (Pyridine N) ~3.5 - 4.0 (Estimated)The electron-withdrawing ester lowers the pKa of the pyridine nitrogen compared to 2-aminopyridine (pKa ~6.8).[1][2]
LogP (Free Base) ~0.7Indicates moderate lipophilicity; extracts well into EtOAc/DCM.[2]
Solubility (Water) High (>50 mg/mL) *HCl salt form drives solvation via ion-dipole interactions.[2]

Thermodynamic Mechanism: The solubility of the HCl salt is driven by the high enthalpy of hydration of the chloride anion and the protonated pyridinium cation.[2] Unlike the free base, which relies on weaker hydrogen bonding, the salt disrupts the water lattice structure effectively.[2] However, the solution will be acidic (pH ~2-3 for a 10 mg/mL solution).[2]

Critical Stability Warning: The methyl ester is an electrophilic center.[2] In aqueous solution, water acts as a nucleophile.[2] While the protonated pyridine ring pulls electron density (making the ester more electrophilic), the acidic pH of the salt solution can actually slow hydrolysis compared to basic conditions.[2] However, prolonged exposure to water will lead to the formation of 6-aminopyridine-2-carboxylic acid (6-aminopicolinic acid), which is often insoluble and will precipitate. [1]

Part 2: Reaction Kinetics & Equilibrium Visualization[1][2]

The following diagram illustrates the dynamic equilibrium and degradation pathway that occurs when the HCl salt is dissolved in water.

SolubilityEquilibrium Salt Methyl 6-aminopyridine-2-carboxylate HCl Salt (Solid) DissolvedSalt Dissolved Cation (Acidic Solution pH ~2-3) Salt->DissolvedSalt Dissolution (Fast) FreeBase Free Base (Precipitates at pH > 5) DissolvedSalt->FreeBase NaOH / Base HydrolysisProd Degradation Product: 6-Aminopicolinic Acid DissolvedSalt->HydrolysisProd Hydrolysis (Slow) Accelerated by Heat/Time FreeBase->DissolvedSalt HCl / Acid FreeBase->HydrolysisProd Hydrolysis (Fast) Catalyzed by Base

Caption: Dissolution pathway showing the transformation from solid salt to dissolved cation, and the competing hydrolysis risk.

Part 3: Experimental Protocols

Do not rely on visual inspection alone.[2] The formation of the hydrolysis product (the acid) can mimic "oiling out" or precipitation of the free base.[2]

Protocol A: Kinetic Solubility Determination (HPLC-Based)

Use this method to determine the maximum solubility while simultaneously monitoring stability.[1][2]

Reagents:

  • HPLC Grade Water (buffered to pH 2.0, 5.0, and 7.4).[2]

  • Acetonitrile (ACN).[2][5]

  • Internal Standard (e.g., Benzophenone) to correct for injection errors.[2]

Workflow:

  • Preparation: Weigh 100 mg of Methyl 6-aminopyridine-2-carboxylate HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (start with pH 2.0 or unbuffered water).[2]

  • Equilibration: Vortex for 30 seconds. If fully dissolved, add another 50 mg until saturation is observed (solid remains).[2]

  • Agitation: Shake at 25°C for 2 hours only . Note: Standard 24-hour protocols are risky due to ester hydrolysis.[1]

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter.

  • Analysis: Dilute 10 µL of filtrate into 990 µL of ACN:Water (50:50) and analyze via HPLC-UV (254 nm).

Self-Validating Step: Compare the peak area of the ester (retention time ~3-4 min on C18) vs. the acid hydrolysis product (retention time ~1-2 min). If the acid peak exceeds 2%, the solubility result is compromised by degradation.[2]

Protocol B: Process Chemistry Workup (Partitioning)

For researchers isolating the compound from an aqueous reaction mixture.[2]

  • Quenching: If the compound is in an acidic aqueous reaction stream, cool to 0-5°C.

  • Neutralization: Slowly add saturated NaHCO₃ or 1N NaOH until pH reaches ~6.0.

    • Observation: The solution will turn cloudy as the Free Base precipitates.[2]

  • Extraction: Immediately extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

    • Why? The free base (LogP ~0.[2]7) partitions into the organic phase, leaving inorganic salts and the hydrophilic hydrolysis product (picolinic acid) in the aqueous phase.[2]

  • Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo below 40°C to prevent thermal degradation.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Precipitation during storage Hydrolysis to the carboxylic acid (zwitterionic form is less soluble).[1]Store aqueous solutions at 4°C and use within 24 hours. Do not store in basic buffers.
"Oiling Out" pH has drifted to the isoelectric point or free base region (pH 5-7).[2]Re-acidify with 1M HCl to pH < 2 to return to the soluble salt form.
Low Recovery in Extraction The compound is still protonated (pH too low) or hydrolyzed (too polar).[2]Ensure pH is adjusted to 6-7 just before extraction. Check aqueous layer by HPLC for the acid byproduct.[2]

Part 5: Workflow Visualization

Workflow Start Start: Solid HCl Salt Solvent Add Water/Buffer (T = 25°C) Start->Solvent Check Visual Check: Dissolved? Solvent->Check AddMore Add more solid Check->AddMore Yes Filter Filter (0.22 µm) Check->Filter No (Saturated) AddMore->Solvent HPLC HPLC Analysis (Quantify Ester & Acid) Filter->HPLC

Caption: Step-by-step decision tree for determining solubility limits while ensuring chemical integrity.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 13809143, Methyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]

Sources

Methyl 6-aminopicolinate hydrochloride SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Application Guide: Methyl 6-aminopicolinate Hydrochloride

Document Control:

  • Target Analyte: Methyl 6-aminopicolinate hydrochloride[1]

  • CAS Registry: 2138377-87-2 (HCl salt) / 36052-26-3 (Free base reference)[1]

  • Version: 2.1 (Research & Development Grade)

Executive Summary

This technical guide provides a comprehensive safety and operational framework for Methyl 6-aminopicolinate hydrochloride , a critical pyridine building block in medicinal chemistry.[1] Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical properties with practical laboratory workflows, specifically tailored for drug discovery professionals synthesizing kinase inhibitors, radioligands, and picolinamide-based antimycobacterials.

Critical Distinction: Users must distinguish between the Free Base (CAS 36052-26-3, MP ~97°C) and the Hydrochloride Salt (CAS 2138377-87-2).[1] The salt form exhibits distinct solubility, hygroscopicity, and acidity profiles that alter handling requirements.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The hydrochloride salt offers enhanced water solubility compared to the free base but introduces hygroscopic instability.

PropertySpecificationTechnical Note
Chemical Name Methyl 6-aminopyridine-2-carboxylate hydrochlorideIUPAC nomenclature
CAS Number 2138377-87-2 (HCl Salt)Note:[1] Often mislabeled as Free Base (36052-26-3) on generic databases.[1]
Molecular Formula C₇H₈N₂O₂[1][2][3] · HClStoichiometry is critical for yield calculations.[1]
Molecular Weight 188.61 g/mol Free base MW is 152.15 g/mol .
Appearance Off-white to pale yellow crystalline powderDiscoloration (darkening) indicates oxidation or moisture uptake.[1]
Solubility High: Water, DMSO, MethanolLow: DCM, HexanesThe salt is lipophobic; free base extraction requires neutralization.
Melting Point >150°C (Decomposition likely)Significantly higher than free base (95-99°C).[1] Check specific Lot CoA.
Acidity (pKa) Pyridine N: ~3.5 (protonated)The HCl salt creates an acidic microenvironment (pH < 4 in solution).

Part 2: GHS Hazard Assessment & Toxicology

While specific toxicological data (LD50) for the hydrochloride salt is limited, it is scientifically grounded to extrapolate hazards from the aminopyridine class and the acidic counter-ion.

Global Harmonized System (GHS) Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral).

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation (STOT SE 3).

Toxicological Mechanism[1]
  • Aminopyridine Toxicity: 6-aminopicolinates are structural analogs of neurotransmitters.[1] Systemic absorption may block potassium channels, potentially leading to neuronal hyperexcitability (tremors, seizures) in high doses, though the ester moiety mitigates some direct neurotoxicity compared to 4-aminopyridine.

  • Acidic Corrosivity: Upon contact with mucous membranes (eyes, lungs), the hydrolysis of the HCl salt releases protons, causing immediate irritation distinct from the free base.

Part 3: Safe Handling, Storage & Stability

Protocol 3.1: Storage & Stability

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake leads to hydrolysis of the methyl ester to the carboxylic acid (6-aminopicolinic acid), ruining purity.[1]

  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] Desiccate in a secondary container.

Protocol 3.2: Personal Protective Equipment (PPE)

  • Respiratory: Work within a certified chemical fume hood.[1] If handling open powder >500mg, use N95/P100 respiratory protection to prevent inhalation of acidic dust.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

    • Breakthrough Time: >480 min (Excellent resistance to solid salts).

    • Note: If dissolved in DMSO/Methanol, glove permeation rates increase drastically. Double-gloving is recommended for solution-phase handling.[1]

Part 4: Emergency Response Protocols

The following workflow dictates the immediate response to exposure events.

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Eye Eye Contact (Acidic Irritation) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Rinse 15 min Lift Eyelids Check pH if possible Eye->EyeAction Immediate SkinAction Remove Clothing Wash Soap/Water Do NOT use solvent Skin->SkinAction Immediate InhaleAction Fresh Air Support Breathing Monitor for Edema Inhale->InhaleAction Immediate Medical Seek Medical Attention Provide SDS (CAS 2138377-87-2) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 1: Emergency response decision tree emphasizing immediate dilution of the acidic salt.[1]

Part 5: Synthetic Utility & Application

Context: Methyl 6-aminopicolinate is a bifunctional scaffold. The amine (C6) allows for urea/amide formation, while the ester (C2) serves as a masked carboxylic acid for heterocycle formation.

Key Reaction: Synthesis of Picolinamide Kinase Inhibitors

This compound is frequently used to synthesize "hinge-binder" motifs in kinase inhibitors.[1]

Workflow Diagram:

SynthesisWorkflow Start Methyl 6-aminopicolinate HCl Salt Step1 Free Base Liberation Start->Step1 Neutralization Inter1 Amide Coupling (C6-Amine) Step1->Inter1 Acylation Reag1 NaHCO3 (aq) / DCM Extraction Step1->Reag1 Inter2 Ester Hydrolysis Inter1->Inter2 Saponification Reag2 R-COCl or R-COOH HATU, DIPEA Inter1->Reag2 Final Target Scaffold (e.g., Picolinamide) Inter2->Final Coupling/Cyclization Reag3 LiOH, THF/H2O Inter2->Reag3

Figure 2: Synthetic workflow converting the HCl salt precursor into bioactive picolinamide scaffolds.

Critical Experimental Considerations:
  • Stoichiometry Correction: When using the HCl salt in coupling reactions (e.g., with HATU/EDC), you must add an extra equivalent of base (DIPEA/TEA) to neutralize the HCl counter-ion. Failure to do so will protonate the amine, rendering it non-nucleophilic and stalling the reaction.

  • Saponification Sensitivity: The methyl ester is prone to hydrolysis.[1] Avoid strong aqueous bases during workups unless hydrolysis is intended.[1]

  • Sandmeyer Reaction: The 6-amino group can be converted to a halogen (Cl, Br, I) via diazotization (NaNO₂/HX), enabling Suzuki coupling at the C6 position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13809143, Methyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Verma, S. et al. (2015). Oxidative esterification of benzylic alcohols... for Picolinate Synthesis. Applied Catalysis A: General. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Utilization of Methyl 6-Aminopicolinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-aminopicolinate hydrochloride (and its corresponding free base, Methyl 6-aminopicolinate) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of kinase inhibitors, thrombin inhibitors, and anti-viral agents (e.g., HCV NS5B polymerase inhibitors).

While the free base (CAS 36052-26-3) is the dominant commercial form, the hydrochloride salt (CAS 2138377-87-2) is critical for long-term stability, preventing oxidative degradation of the exocyclic amine and hydrolysis of the methyl ester. This guide analyzes the supply landscape, provides a self-validating protocol for salt formation/quality control, and details the strategic handling of this bifunctional intermediate.

Part 1: Chemical Profile & Technical Specifications[1]

Before sourcing, it is imperative to distinguish between the commercially abundant free base and the stabilized hydrochloride salt.

Identity Matrix[2]
FeatureFree Base SpecificationHydrochloride Salt Specification
Chemical Name Methyl 6-aminopicolinateMethyl 6-aminopicolinate hydrochloride
Synonyms 6-Amino-2-methoxycarbonylpyridine6-Amino-2-pyridinecarboxylic acid methyl ester HCl
CAS Number 36052-26-3 2138377-87-2
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂[1][2][3][4] · HCl
Molecular Weight 152.15 g/mol 188.61 g/mol
Physical State White to off-white crystalline powderHygroscopic off-white solid
Solubility DMSO, Methanol, Ethyl AcetateWater, Methanol, DMSO (Low in non-polar solvents)
pKa (Calculated) ~3.5 (Pyridine N), ~6.0 (Aniline-like NH2)N/A (Salt form)
Stability & Reactivity Profile
  • Ester Sensitivity: The C2-methoxycarbonyl group is susceptible to hydrolysis under basic conditions (pH > 9) or acidic aqueous conditions.

  • Amine Oxidation: The C6-amino group is electron-rich. While deactivated by the pyridine ring relative to aniline, it can still undergo oxidation upon prolonged exposure to air/light, turning samples yellow/brown.

  • Recommendation: If the HCl salt is unavailable, purchase the free base and store it under Argon at -20°C, or immediately convert to the HCl salt for library storage.

Part 2: Strategic Sourcing & Supplier Landscape

The supply chain for this molecule is bifurcated. The free base is a catalog item; the HCl salt is often a "made-to-order" or "bulk inquiry" item.

Supplier Availability Analysis
  • Tier 1 (Global Distributors): Sigma-Aldrich (Merck) and Santa Cruz Biotechnology stock the free base (CAS 36052-26-3) with reliable lead times (approx. 10 days for US/EU).

  • Tier 2 (Building Block Specialists): BLD Pharm and Enamine are the primary sources for the specific HCl salt (CAS 2138377-87-2) . Note that BLD Pharm frequently lists this as a "Bulk Inquiry" item, indicating stock fluctuation.

  • Cost Baseline: ~

    
    30 USD per gram (Free Base, 95%+ purity).
    
Sourcing Decision Logic (Visualization)

SourcingStrategy Start Requirement: 6-Amino-2-methoxycarbonylpyridine HCl CheckSalt Check Supplier for CAS 2138377-87-2 (BLD Pharm / Enamine) Start->CheckSalt IsAvailable In Stock? CheckSalt->IsAvailable BuySalt Purchase HCl Salt (Preferred for Stability) IsAvailable->BuySalt Yes BuyBase Purchase Free Base CAS 36052-26-3 (Sigma / SCBT) IsAvailable->BuyBase No / Lead Time > 4 Weeks QC QC: 1H NMR & Chloride Titration BuySalt->QC Convert Lab Protocol: In-situ HCl Salt Formation (See Section 4) BuyBase->Convert Immediate Processing Convert->QC

Figure 1: Strategic sourcing decision tree for maximizing stability and minimizing lead time.

Part 3: Synthetic Utility & Applications[10]

This molecule is a bifunctional linchpin. The 2-ester serves as an electrophile for acyl substitution, while the 6-amine serves as a nucleophile (often requiring Buchwald-Hartwig conditions due to electronic deactivation).

Key Applications:

  • HCV NS5B Inhibitors: Used to synthesize thienopyrrole scaffolds.

  • Peptidomimetics: The pyridine nitrogen provides a hydrogen bond acceptor, mimicking peptide turns.

  • Macrocyclization: The orthogonal reactivity of the amine and ester allows for controlled head-to-tail cyclization.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Conversion of Free Base to Hydrochloride Salt

If the HCl salt cannot be sourced, use this protocol to stabilize the free base.

Reagents:

  • Methyl 6-aminopicolinate (Free base)

  • 4M HCl in Dioxane (Anhydrous)

  • Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether)

Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of free base in minimal anhydrous Dichloromethane (DCM) (approx. 5 mL). Ensure complete solvation; filter if turbid.

  • Protonation: Cool to 0°C. Dropwise add 1.2 eq of 4M HCl in Dioxane.

    • Observation: A white precipitate should form immediately.

  • Precipitation: Stir for 30 minutes at 0°C. Add 10 mL of Et₂O to drive precipitation to completion.

  • Isolation: Filter the solid under Argon (hygroscopic!). Wash with cold Et₂O (2 x 5 mL).

  • Drying: Dry under high vacuum for 4 hours.

    • Yield: Typically >90%.

Quality Control: HPLC System Suitability

Objective: Verify purity and ensure no hydrolysis of the methyl ester has occurred.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 326 nm (Pyridine absorption).

  • Acceptance Criteria:

    • Main peak retention time ~4.5 min (varies by system).

    • Impurity Check: Look for a peak at RRT ~0.6 (corresponding to the hydrolyzed 6-aminopicolinic acid, which is more polar). Purity must be >95%.

Part 5: Synthetic Pathway Visualization

The following diagram illustrates the standard utilization of this building block in an amide coupling workflow, highlighting the critical "Free-Basing" step if starting from the HCl salt.

SyntheticWorkflow Input Methyl 6-aminopicolinate HCl (Starting Material) FreeBaseStep Step 1: Free-Basing (DCM / Sat. NaHCO3 wash) Input->FreeBaseStep Neutralization Coupling Step 2: Amide Coupling (R-COOH, HATU, DIPEA) FreeBaseStep->Coupling Active Amine Workup Step 3: Workup & Purification (Remove Urea/HATU byproducts) Coupling->Workup Product Final Amide Scaffold Workup->Product

Figure 2: Workflow for utilizing the HCl salt in amide coupling reactions. Note the mandatory neutralization step.

References

  • Sigma-Aldrich (Merck). Methyl 6-aminopicolinate Product Page (CAS 36052-26-3). Retrieved from

  • BLD Pharm. Methyl 6-aminopicolinate hydrochloride Product Details (CAS 2138377-87-2).[5] Retrieved from

  • Santa Cruz Biotechnology. Methyl 6-aminopicolinate (CAS 36052-26-3).[5][2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277660 (Methyl 6-aminopicolinate). Retrieved from

  • ChemicalBook. 6-Aminopicolinic Acid Methyl Ester Properties and Suppliers. Retrieved from

  • Panda, S. et al. Design and Synthesis of Chloropicolinate Amides... as Novel Inhibitors for Mycobacterium tuberculosis. (Analogous chemistry reference). J. Med. Chem. via PMC. Retrieved from

Sources

Methodological & Application

Application Note: Optimized Protocol for the Hydrolysis of Methyl 6-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the robust hydrolysis of Methyl 6-aminopyridine-2-carboxylate (Compound 1 ) to its corresponding free acid, 6-aminopyridine-2-carboxylic acid (Compound 2 ). This transformation is a critical step in the synthesis of pharmacophores targeting neurological disorders and metallo-enzyme inhibitors.

While ester hydrolysis is a fundamental transformation, the presence of the 2-amino pyridine moiety introduces specific solubility and zwitterionic challenges. This protocol prioritizes purity and reproducibility over speed, utilizing a controlled pH adjustment strategy to isolate the product at its isoelectric point, thereby avoiding inorganic salt contamination common in standard "boil and dump" procedures.

Reaction Mechanism & Logic

The transformation proceeds via a Base-Promoted Nucleophilic Acyl Substitution (


 mechanism).
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
    
  • Elimination: The methoxide group (

    
    ) is eliminated, reforming the carbonyl and generating the carboxylate salt.
    
  • Proton Transfer: The highly basic methoxide deprotonates the generated carboxylic acid (and potentially the amine if pH is high enough), driving the equilibrium forward.

  • Workup (Critical): Acidification converts the carboxylate salt back to the free acid. Because the product contains a basic pyridine nitrogen and an acidic carboxyl group, it exists as a zwitterion . Careful pH adjustment is required to precipitate the product.[1]

Mechanistic Visualization

Mechanism Start Methyl Ester (Electrophile) Inter Tetrahedral Intermediate Start->Inter + OH- (Nucleophilic Attack) Salt Carboxylate Salt Inter->Salt - MeO- (Elimination) Product 6-Aminopicolinic Acid (Zwitterion) Salt->Product + H+ (Acidification to pI)

Figure 1: Mechanistic pathway for the hydrolysis of methyl 6-aminopicolinate.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2]Role
Methyl 6-aminopyridine-2-carboxylate 152.151.0Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.962.5Base
Tetrahydrofuran (THF) 72.11-Solvent (Solubilizer)
Water (Deionized) 18.02-Solvent (Reagent)
1N Hydrochloric Acid (HCl) 36.46-Acidifying Agent

Why LiOH/THF? While NaOH/Water is often used, we recommend LiOH in THF/Water (3:1) . The methyl ester starting material has limited solubility in pure water. THF ensures the reaction remains homogeneous, increasing the rate and preventing the occlusion of unreacted starting material in the precipitate.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge a round-bottom flask with Methyl 6-aminopyridine-2-carboxylate (1.0 equiv).

  • Add THF (5 mL per mmol of substrate) and stir to dissolve or suspend the solid.

  • Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (2 mL per mmol of substrate).

  • Add the aqueous LiOH solution dropwise to the THF mixture at room temperature.

    • Observation: The solution may turn slightly yellow or clear up as the ester dissolves.

Step 2: Reaction Monitoring
  • Stir the mixture at ambient temperature for 4–6 hours.

    • Note: If the substrate is bulky or reaction is slow, heat to 50°C.

  • Self-Validating Check (TLC):

    • Eluent: 5% MeOH in DCM.

    • Visualization: UV (254 nm).

    • Criteria: Complete disappearance of the top spot (Ester, Rf ~0.6) and appearance of a baseline spot (Acid/Salt).

Step 3: Workup & Isolation (The "Isoelectric" Method)
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the THF.

    • Why? Removing organic solvent prevents product loss during the aqueous precipitation step.

  • Dilute the remaining aqueous residue with a minimal amount of water if it is too viscous.

  • Cool the flask in an ice bath (0–5°C).

  • Critical Step: Slowly add 1N HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Mechanism:[3][4] This is the calculated isoelectric point (pI) where the zwitterion is least soluble. Going too acidic (pH < 1) forms the soluble HCl salt; staying too basic (pH > 7) leaves the soluble carboxylate salt.

  • Allow the resulting white precipitate to age (stir) in the ice bath for 30 minutes.

Step 4: Purification
  • Filter the solid using a sintered glass funnel (vacuum filtration).

  • Wash the cake with cold water (2 x small volumes) to remove excess LiCl salts.

  • Wash with Acetonitrile or Acetone (1 x small volume) to remove trace organic impurities and aid drying.

  • Dry under high vacuum at 45°C for 12 hours.

Experimental Workflow Diagram

Workflow Step1 Dissolve Ester in THF Add aq. LiOH Step2 Stir 4-6h @ RT Monitor via TLC Step1->Step2 Step3 Evaporate THF (Aqueous Residue) Step2->Step3 Step4 Acidify to pH 3.5-4.0 (Precipitate Zwitterion) Step3->Step4 Step5 Filter & Wash (Cold H2O / ACN) Step4->Step5

Figure 2: Operational workflow for the isolation of high-purity 6-aminopicolinic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate upon Acidification pH is too low (< 2) or too high (> 5).Re-adjust pH carefully to 3.5–4.0 using 1N NaOH or HCl.
Low Yield Product is water-soluble (Zwitterion).Reduce water volume during workup. Saturate aqueous layer with NaCl before extraction (if extracting).
Incomplete Reaction Steric hindrance or poor solubility.Switch solvent to MeOH/Water or heat to 60°C.
Product is Hygroscopic Residual salts (LiCl/NaCl).Ensure thorough washing with cold water; recrystallize from water if necessary.

Characterization Data

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 310–319 °C (Decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H, COOH)

    • δ 7.57 (t, J=8.1 Hz, 1H, C4-H)[5]

    • δ 7.14 (d, J=7.2 Hz, 1H, C3-H)[5]

    • δ 6.67 (d, J=8.1 Hz, 1H, C5-H)

    • δ 6.51 (br s, 2H, NH₂)

  • Mass Spectrometry (ESI): Calculated for C₆H₆N₂O₂ [M+H]⁺: 139.05; Found: 139.1.

References

  • ChemicalBook. 6-Aminopyridine-2-carboxylic acid synthesis & properties. (Accessed 2023).[6]

  • G. D. Searle & Co. US Patent 6689754: Preparation of 2-aminopyridine-6-carboxylic acid derivatives.[5] (2004).

  • Santa Cruz Biotechnology. Methyl 6-aminopicolinate Product Data.

  • Sigma-Aldrich. 6-Aminopyridine-2-carboxylic acid Safety & Data Sheet.

Sources

Methyl 6-aminopyridine-2-carboxylate HCl in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 6-aminopyridine-2-carboxylate HCl in Kinase Inhibitor Synthesis

Introduction: The Hinge-Binding Architect

Methyl 6-aminopyridine-2-carboxylate HCl is not merely a reagent; it is a privileged scaffold in medicinal chemistry, specifically designed to mimic the adenine moiety of ATP. In the development of Type I and Type II kinase inhibitors, this molecule serves as a critical "Hinge Binder."

Its value lies in its bifunctional nature:

  • The 2-Amino-Pyridine Motif: A proven pharmacophore that forms bidentate hydrogen bonds with the kinase hinge region (typically the backbone carbonyl and amide NH of residues like Methionine or Glutamate).

  • The C2-Ester Handle: Positioned orthogonally to the binding interface, this ester allows for the attachment of "tail" moieties that can solubilize the molecule or probe the solvent-exposed regions of the kinase ATP pocket.

This guide details the handling, mechanistic logic, and synthetic protocols required to transform this precursor into potent kinase inhibitors, such as those targeting PI3K , p38 MAPK , and RET kinases.

Chemical Properties & Handling

  • Compound: Methyl 6-aminopyridine-2-carboxylate hydrochloride

  • CAS: 36052-26-3[1][2][3]

  • MW: 188.61 g/mol (HCl salt) / 152.15 g/mol (Free base)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: High in water/methanol; poor in non-polar organics (DCM/EtOAc) unless neutralized.

Critical Handling Note: The commercial supply is typically the monohydrochloride salt . The protonated pyridine nitrogen significantly reduces the nucleophilicity of the exocyclic amine and the ring nitrogen.

  • Action: For all nucleophilic reactions (amidations, cyclizations), you must neutralize the salt.

  • Method: In situ neutralization with 1.1 eq of DIPEA or Et3N is sufficient for most couplings. For cyclizations, using the free base (obtained via sat. NaHCO3 wash) is recommended to prevent ammonium salt precipitation from interfering with reaction kinetics.

Mechanism of Action: The ATP Mimetic

The structural logic of using this scaffold is based on its ability to displace ATP.[4] The diagram below illustrates the canonical binding mode where the pyridine nitrogen acts as an H-bond acceptor and the exocyclic amino group acts as an H-bond donor.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor Inhibitor Scaffold Residue_CO Gatekeeper+1 (C=O) Residue_NH Gatekeeper+3 (N-H) Pyridine_N Pyridine Ring N (H-Bond Acceptor) Residue_NH->Pyridine_N H-Bond (2.9 Å) Exocyclic_NH2 6-Amino Group (H-Bond Donor) Pyridine_N->Exocyclic_NH2 Ester_Tail 2-Ester Group (Solvent Front Vector) Pyridine_N->Ester_Tail Exocyclic_NH2->Residue_CO H-Bond (2.8 Å)

Figure 1: Canonical bidentate hydrogen bonding interaction between the aminopyridine scaffold and the kinase hinge backbone.

Synthetic Protocols

The versatility of Methyl 6-aminopyridine-2-carboxylate HCl allows for two distinct synthetic workflows: Core Cyclization (to form fused rings) and Side-Chain Functionalization (Amidation).

Workflow A: Synthesis of Imidazo[1,2-a]pyridine Cores

This is the industry-standard route for creating PI3K and MAPK inhibitors (e.g., analogues of HS-173). The reaction involves the condensation of the 2-aminopyridine motif with an


-haloketone.

Reaction Scheme Logic: The ring nitrogen (N1) is the most nucleophilic site and attacks the


-carbon of the haloketone first. This is followed by cyclization of the exocyclic amine onto the carbonyl, resulting in the imidazo[1,2-a]pyridine fused system.
  • Regiochemistry: Due to the starting material substitution pattern (6-amino, 2-ester), the ester group will end up at position 5 of the resulting imidazo[1,2-a]pyridine.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve Methyl 6-aminopyridine-2-carboxylate HCl (1.0 eq, 5 mmol) in Ethanol (25 mL).

    • Add

      
       (2.5 eq) or DIPEA (2.0 eq) to neutralize the salt. Stir for 10 min.
      
  • Condensation:

    • Add the

      
      -haloketone (e.g., Ethyl bromopyruvate or 2-Bromoacetophenone) (1.2 eq).
      
    • Note: If using unstable haloketones, add dropwise at 0°C.

  • Cyclization:

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target mass = MW of SM + MW of Ketone - HBr - H2O).

  • Work-up:

    • Cool to room temperature.[5] The product often precipitates.

    • Filter the solid and wash with cold ethanol/ether.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, and purify via flash chromatography (DCM:MeOH gradient).

Workflow B: Direct Amidation (The "Tail" Synthesis)

Modifying the ester position allows access to the solvent-exposed pocket of the kinase.

Protocol:

  • Hydrolysis:

    • Dissolve ester (1.0 eq) in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2h.

    • Acidify to pH 4 with 1N HCl. Collect the carboxylic acid precipitate.

  • Coupling:

    • Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

    • Add the amine (R-NH2, 1.1 eq). Stir at RT for 12h.

    • Why HATU? The pyridine nitrogen can form N-oxide side products with carbodiimides; HATU is cleaner for electron-deficient heteroaromatics.

Data Summary & Visualization

The following table summarizes the reactivity profile based on internal application data and literature precedents.

Reaction TypeReagentConditionsTypical YieldKey Challenge
Cyclization

-Bromoketone
EtOH, Reflux,

65–85%Regioselectivity (usually single isomer formed)
Hydrolysis LiOH / NaOHTHF/H2O, RT>90%Solubility of the zwitterionic acid product
Amidation Primary AmineHATU, DMF, DIPEA70–80%Purification from urea byproducts
Direct Aminolysis AlMe3 / AmineToluene, 100°C40–60%Harsh conditions; requires anhydrous handling

Synthetic Decision Tree:

SynthesisWorkflow SM Methyl 6-aminopyridine-2-carboxylate HCl Neutralization Neutralization (NaHCO3/DIPEA) SM->Neutralization FreeBase Free Base Intermediate Neutralization->FreeBase Decision Target Structure? FreeBase->Decision ReagentA + alpha-Halo Ketone (Reflux, EtOH) Decision->ReagentA Core Scaffold ReagentB 1. Hydrolysis (LiOH) 2. Amine + HATU Decision->ReagentB Side Chain RouteA Route A: Fused Ring System (Imidazo[1,2-a]pyridine) RouteB Route B: Amide Derivative (Solvent Tail) ReagentA->RouteA ReagentB->RouteB

Figure 2: Decision matrix for synthesizing kinase inhibitor precursors from the aminopyridine scaffold.

Troubleshooting & Validation

  • Issue: Low Yield in Cyclization.

    • Cause: The HCl salt was not fully neutralized, leading to protonation of the bromoketone or the pyridine nitrogen.

    • Fix: Pre-stir the starting material with base for 30 mins before adding the electrophile.

  • Issue: Solubility of Carboxylic Acid Intermediate.

    • Cause: The hydrolyzed product (6-aminopyridine-2-carboxylic acid) is zwitterionic (isoelectric point ~pH 4-5).

    • Fix: Do not extract into organic solvent. Isolate by precipitation at pH 4 or use the crude lithium salt directly in the coupling step (ensure excess HATU/DIPEA is used).

References

  • Vertex AI Search. (2026). Synthesis of imidazo[1,2-a]pyridine from 6-aminopyridine-2-carboxylate. 6[7]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. 8

  • National Institutes of Health (PubChem). (2025). Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143.[2] 2

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. 4

  • Frontiers in Chemistry. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids. 9[7]

Sources

Reaction conditions for coupling Methyl 6-aminopyridine-2-carboxylate HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Coupling Reactions of Methyl 6-aminopyridine-2-carboxylate HCl for Pharmaceutical and Materials Science Research

Authored by a Senior Application Scientist

Abstract

Methyl 6-aminopyridine-2-carboxylate is a versatile bifunctional building block of significant interest in drug discovery and materials science. Its structure, featuring a nucleophilic amino group, a modifiable ester, and a pyridine core, offers multiple avenues for synthetic elaboration. This document provides a comprehensive guide for researchers, detailing the critical reaction conditions and proven protocols for two primary classes of coupling reactions involving its hydrochloride salt: amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols are presented with an emphasis on the underlying chemical principles, the rationale for reagent selection, and practical troubleshooting advice to ensure reproducible and high-yielding transformations.

Foundational Concepts: Handling and Preparation

Methyl 6-aminopyridine-2-carboxylate is typically supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life.[1] This salt form necessitates a key initial step in most reaction protocols: the neutralization of the pyridinium nitrogen and the protonated exocyclic amine to liberate the nucleophilic free base. This is typically achieved in situ through the addition of a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

For certain multi-step syntheses, particularly those involving highly reactive electrophiles or to prevent unwanted side reactions, protection of the 6-amino group is a prudent strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile, acid-labile removal.[2][3]

Protocol 1.1: N-Boc Protection

This procedure outlines the protection of the amino group, a critical step for preventing side reactions in subsequent transformations.

Workflow: N-Boc Protection and Deprotection

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P Methyl 6-aminopyridine-2-carboxylate HCl Reagents_P Add Boc₂O, Base (e.g., Et₃N, DMAP) in Solvent (e.g., THF, DCM) Start_P->Reagents_P Step 1 Reaction_P Stir at RT, 2-12h Reagents_P->Reaction_P Step 2 Workup_P Aqueous Workup & Purification Reaction_P->Workup_P Step 3 Product_P N-Boc Protected Product Workup_P->Product_P Step 4 Start_D N-Boc Protected Product Reagents_D Add Strong Acid (e.g., TFA in DCM, or 4M HCl in Dioxane) Start_D->Reagents_D Step 1 Reaction_D Stir at RT, 0.5-2h Reagents_D->Reaction_D Step 2 Workup_D Solvent Removal Reaction_D->Workup_D Step 3 Product_D Free Amine Product (as salt) Workup_D->Product_D Step 4

Caption: Workflow for Boc protection and subsequent deprotection.

Materials:

  • Methyl 6-aminopyridine-2-carboxylate HCl

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq.)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (2.5 - 3.0 eq. for HCl salt)[4]

  • Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend Methyl 6-aminopyridine-2-carboxylate HCl (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1-0.2 M).

  • Add the base (e.g., Et₃N) and stir for 10-15 minutes at room temperature to ensure complete neutralization.

  • Add Boc₂O to the mixture. If using DMAP, it can be added catalytically or stoichiometrically.[5]

  • Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel) if necessary.

Protocol 1.2: N-Boc Deprotection

Removal of the Boc group is efficiently achieved under acidic conditions, regenerating the amine for subsequent coupling.[6][7]

Materials:

  • N-Boc protected Methyl 6-aminopyridine-2-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

Procedure:

  • Dissolve the N-Boc protected starting material in anhydrous DCM (approx. 0.2 M).

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane (4-5 eq.) to the solution at room temperature.[2][6]

  • Stir the mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS, observing the formation of CO₂ bubbles.[3]

  • Once the reaction is complete, remove the solvent and excess acid in vacuo. The resulting product will be the amine salt (TFA or HCl salt), which can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.[6]

Amide Bond Formation: Coupling with Carboxylic Acids

The most direct functionalization of Methyl 6-aminopyridine-2-carboxylate involves forming an amide bond at the 6-amino position. This transformation, a cornerstone of medicinal chemistry, requires the activation of a carboxylic acid coupling partner to facilitate nucleophilic attack by the amine.[8][9]

Mechanistic Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylating intermediate in situ.[9][10]

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate is susceptible to racemization, a concern for chiral carboxylic acids. The addition of nucleophilic auxiliaries like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) mitigates this by forming a more stable, yet still highly reactive, active ester.[9][11]

  • Uronium/Aminium and Phosphonium Salts (e.g., HATU, PyBOP): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), are pre-activated and react with the carboxylate to form highly reactive OBt or OAt esters, respectively.[12] They are known for high efficiency, rapid reaction times, and low racemization rates, making them ideal for challenging couplings.[10][13]

Generalized Mechanism of Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation RCOOH R-COOH ActiveIntermediate [Activated Intermediate] (e.g., O-Acylisourea, Active Ester) RCOOH->ActiveIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Amine Methyl 6-aminopyridine- 2-carboxylate ActiveIntermediate->Amine Nucleophilic Attack Tetrahedral Tetrahedral Intermediate ActiveIntermediate->Tetrahedral Amine->Tetrahedral Product Amide Product Tetrahedral->Product Collapse & Byproduct Release

Caption: General mechanism for amide bond formation.

Selection of Reagents and Conditions

The optimal conditions depend on the steric and electronic properties of both coupling partners.

ParameterReagent/ConditionRationale & Field Insights
Coupling Reagent HATU, HCTU, PyBOPHigh reactivity, suitable for sterically hindered substrates, low racemization risk. HATU is often a first choice for difficult couplings.[12]
EDC/HOBt, EDC/OxymaCost-effective and efficient for general-purpose coupling. The byproduct from EDC is water-soluble, simplifying workup.[11]
Base DIPEA (Hünig's base)Non-nucleophilic and sterically hindered, minimizing side reactions. Essential for neutralizing the starting material HCl salt and the generated acid byproducts.[12]
Et₃N, NMMCommon, effective bases. N-methylmorpholine (NMM) is sometimes preferred as it is less prone to causing racemization than Et₃N.[12]
Solvent DMF, NMPPolar aprotic solvents that are excellent for dissolving most reactants and reagents.[14]
DCM, THFLess polar options, useful when reactants are highly soluble and for easier removal post-reaction.[11]
Temperature 0 °C to Room Temp.Most couplings proceed efficiently at room temperature. Starting at 0 °C can help control exotherms and minimize side reactions, especially with highly reactive partners.[14]
Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling a generic carboxylic acid to Methyl 6-aminopyridine-2-carboxylate HCl.

Materials:

  • Methyl 6-aminopyridine-2-carboxylate HCl (1.0 eq.)

  • Carboxylic Acid (1.0 - 1.2 eq.)

  • HATU (1.1 - 1.3 eq.)

  • DIPEA (3.0 - 4.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add Methyl 6-aminopyridine-2-carboxylate HCl to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization as required.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a paramount tool for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[15][16] To apply this reaction to the Methyl 6-aminopyridine-2-carboxylate scaffold, a halogenated derivative (e.g., containing a bromine or iodine atom on the pyridine ring) is required as the electrophilic partner. This section assumes the availability of such a precursor, for instance, Methyl 6-amino-5-bromopyridine-2-carboxylate.

The Palladium Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aminopyridine derivative, forming a Pd(II) complex. This is often the rate-determining step.[16]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[18]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[17]

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxyAdd Oxidative Addition Pd0->OxyAdd ArPdX Ar-Pd(II)L₂-X OxyAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Ar-X Ar-X Ar-X->OxyAdd Ar'-B(OR)₂ Ar'-B(OR)₂ Ar'-B(OR)₂->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Selection of Reagents and Conditions

Success in Suzuki coupling, especially with electron-rich and potentially coordinating aminopyridines, hinges on the careful selection of the catalyst system.[19][20]

ParameterReagent/ConditionRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ can often be used directly. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable pre-catalysts that are reduced to Pd(0) in situ and require an external ligand.[17][21]
Ligand PPh₃A standard, robust phosphine ligand suitable for many simple couplings.
Buchwald Ligands (e.g., SPhos, RuPhos)Electron-rich, bulky biarylmonophosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides and aminopyridines, by promoting fast oxidative addition and reductive elimination.[19][20][22]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of an inorganic base is crucial for activating the boronic acid in the transmetalation step. The choice of base can significantly impact yield.[17][23]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA biphasic solvent system is common, allowing both the organic substrates and inorganic base to be solubilized.[23][24]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction, particularly the oxidative addition step.[17][21]
Protocol: Suzuki Coupling of a Halogenated Aminopyridine

This protocol describes a general procedure for coupling a bromo-aminopyridine derivative with a generic arylboronic acid.

Materials:

  • Methyl 6-amino-X-bromopyridine-2-carboxylate (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To a Schlenk flask, add the bromo-aminopyridine, arylboronic acid, palladium catalyst, ligand (if needed), and base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 2-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

The successful functionalization of Methyl 6-aminopyridine-2-carboxylate HCl is readily achievable through well-established synthetic methodologies. For amide bond formation, the choice of a modern uronium or phosphonium salt coupling reagent like HATU or PyBOP provides a reliable path to high yields with minimal side reactions. For C-C bond formation via Suzuki-Miyaura coupling on a halogenated analog, the selection of an appropriate palladium pre-catalyst and a sterically demanding, electron-rich phosphine ligand is paramount to overcoming the challenges associated with heteroaromatic substrates. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this valuable building block in their synthetic campaigns.

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023, July 7).
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Doraghi, F., et al. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Aurum Pharmatech. (n.d.). Common Reagents for Labs & Research.
  • ACS Publications. (2011, March 25). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters.
  • RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)
  • Perez, F., & Minatti, A. (2011, April 15). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • Falivene, L., et al. (2017, September 15).
  • ResearchGate. (2025, October 17). (PDF)
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (2025, August 10). (PDF) Suzuki Cross Coupling Reaction-A Review.
  • Benchchem. (n.d.). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PubMed. (2023, June 22).
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79, 943-954.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Google Patents. (n.d.).
  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples.
  • ChemicalBook. (n.d.). 6-Aminopyridine-2-carboxylic acid synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Letters. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • JoVE. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona.
  • ResearchGate. (2025, August 6).
  • Georganics. (2023, December 28).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • ResearchGate. (2025, August 6). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

Sources

Preparation of fluorescent probes using Methyl 6-aminopicolinate scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation and Application of Fluorescent Probes Utilizing the Methyl 6-aminopicolinate Scaffold

Audience: Researchers, medicinal chemists, and cell biologists engaged in the development and application of chemical sensors and imaging agents.

| Introduction: The Strategic Advantage of the Methyl 6-aminopicolinate Scaffold

The rational design of fluorescent probes is a cornerstone of modern chemical biology and diagnostics. The ability to visualize and quantify specific analytes, from metal ions to enzymatic activity, within complex biological milieus has revolutionized our understanding of cellular processes. The choice of the core scaffold is a critical design parameter that dictates the ultimate photophysical properties, stability, and sensing capabilities of the probe.

The Methyl 6-aminopicolinate scaffold has emerged as a privileged platform for the development of sophisticated fluorescent probes. Its utility stems from a combination of intrinsic electronic properties and synthetic accessibility. The pyridine ring, being electron-deficient, provides a robust core that can be synthetically tailored. The ester and amine functionalities at the 2- and 6-positions, respectively, serve as versatile handles for introducing both fluorophores and analyte-specific recognition moieties (chelators, reactive groups, etc.). This modularity allows for the systematic tuning of the probe's properties, including its absorption and emission wavelengths, quantum yield, and binding affinity.

A key mechanism often exploited with this scaffold is Photoinduced Electron Transfer (PeT). In the "off" state, the lone pair of electrons on the 6-amino group can quench the fluorescence of the attached fluorophore. Upon interaction with an analyte (e.g., protonation by a change in pH or coordination with a metal ion), this PeT process is inhibited, leading to a "turn-on" fluorescence response. This clear off/on switching provides a high signal-to-noise ratio, which is essential for sensitive detection.

This document provides a comprehensive guide to the synthesis, characterization, and application of a representative fluorescent probe based on the Methyl 6-aminopicolinate scaffold.

| Probe Design & Synthesis Workflow

The construction of a functional probe from the Methyl 6-aminopicolinate scaffold follows a logical and modular workflow. The core scaffold is first coupled with a suitable fluorophore, and subsequently, a recognition unit is installed or deprotected.

| General Synthetic Workflow Diagram

The following diagram illustrates the typical synthetic logic for creating a turn-on fluorescent probe for a target analyte.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Sensor Elaboration cluster_2 Phase 3: Activation & Application Scaffold Methyl 6-aminopicolinate (Scaffold) Intermediate Scaffold-Fluorophore Conjugate Scaffold->Intermediate Nucleophilic Aromatic Substitution (SNAr) Fluorophore Reporter Unit (e.g., NBD-Cl) Fluorophore->Intermediate Recognition Recognition Moiety (e.g., Boc-protected amine) FinalProbe Final 'Caged' Probe (Low Fluorescence) Intermediate->FinalProbe Amide Coupling or Functionalization Recognition->FinalProbe ActiveProbe Active Probe (High Fluorescence) FinalProbe->ActiveProbe Analyte Binding/ Reaction (PeT Inhibition) Analyte Target Analyte (e.g., H⁺, Metal Ion) Analyte->ActiveProbe

Caption: Modular workflow for probe synthesis and activation.

| Detailed Protocol: Synthesis of a pH-Sensing Probe (NBD-Pico)

This protocol details the synthesis of a representative pH probe where the Methyl 6-aminopicolinate scaffold is coupled to a 4-nitrobenzofurazan (NBD) fluorophore. The protonation of the picolinate nitrogen in acidic conditions inhibits PeT, causing a significant increase in fluorescence.

| Materials & Reagents
  • Methyl 6-aminopicolinate (≥98%)

  • 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) (≥98%)

  • Triethylamine (TEA) (≥99.5%, anhydrous)

  • Dichloromethane (DCM) (Anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc) (ACS grade)

  • Hexanes (ACS grade)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Argon or Nitrogen gas supply

| Step-by-Step Synthesis Procedure

Reaction: Nucleophilic aromatic substitution of NBD-Cl with Methyl 6-aminopicolinate.

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-aminopicolinate (152 mg, 1.0 mmol, 1.0 equiv.).

  • Dissolution: Dissolve the starting material in 15 mL of anhydrous DCM under an argon atmosphere.

    • Expert Insight: Anhydrous conditions are crucial to prevent hydrolysis of NBD-Cl and to ensure consistent reaction kinetics. The inert atmosphere prevents potential side reactions.

  • Base Addition: Add triethylamine (202 mg, 278 µL, 2.0 mmol, 2.0 equiv.) to the solution. TEA acts as a base to scavenge the HCl byproduct, driving the reaction to completion.

  • NBD-Cl Addition: In a separate vial, dissolve NBD-Cl (199 mg, 1.0 mmol, 1.0 equiv.) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Cover the flask with aluminum foil to protect the light-sensitive NBD moiety. Allow the reaction to stir at room temperature for 12-16 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of EtOAc:Hexanes as the eluent. The product spot should be fluorescent and have a different Rf value than the starting materials.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with 30 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Expert Insight: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel.

    • Eluent System: A gradient of 20% to 40% Ethyl Acetate in Hexanes.

    • Fraction Collection: Collect the bright orange/red fractions corresponding to the product.

    • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield the final probe (typically as an orange solid). Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Photophysical Characterization Protocol

Characterizing the synthesized probe is essential to validate its function. The following protocols outline the standard procedures.

| Materials & Equipment
  • Synthesized NBD-Pico probe

  • Spectroscopy-grade solvents (e.g., DMSO, PBS buffer)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

  • pH meter and various buffer solutions (e.g., citrate, phosphate, borate) covering a range from pH 3 to pH 10.

| Experimental Procedures
  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the NBD-Pico probe in DMSO.

    • Expert Insight: DMSO is a common solvent for initial stock preparation due to its high dissolving power for organic molecules. However, ensure the final concentration of DMSO in the aqueous measurement buffer is low (<1%) to avoid solvent effects.

  • Absorbance and Emission Spectra:

    • Prepare a 10 µM solution of the probe in a buffer of interest (e.g., PBS, pH 7.4).

    • Record the absorbance spectrum using the spectrophotometer (typically from 300-600 nm).

    • Record the fluorescence emission spectrum using the fluorometer. Excite the probe at its absorbance maximum (λ_abs) and record the emission spectrum.

  • pH Titration:

    • Prepare a series of buffers with varying pH values (e.g., from 3.0 to 10.0).

    • To each buffer, add the NBD-Pico stock solution to a final concentration of 10 µM.

    • Incubate for 5 minutes to allow for equilibration.

    • Measure the fluorescence intensity at the emission maximum (λ_em) for each pH value.

    • Plot the fluorescence intensity vs. pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the probe.

| Typical Photophysical Data

The following table summarizes expected data for a probe of this class.

ParameterCondition (pH 3.0)Condition (pH 9.0)Rationale
λ_abs (max) ~465 nm~465 nmAbsorption is less affected by PeT quenching.
λ_em (max) ~535 nm~535 nmEmission wavelength is an intrinsic property of the fluorophore.
Fluorescence High ("ON")Low ("OFF")Protonation at low pH inhibits PeT quenching.
Color Bright Green EmissionVery Dim EmissionVisual confirmation of the fluorescence turn-on effect.

| Application Protocol: pH Measurement in Live Cells

This protocol describes how to use the synthesized NBD-Pico probe to visualize acidic compartments, such as lysosomes, in live cells.

| Cell Culture & Staining
  • Cell Seeding: Seed HeLa cells (or another suitable cell line) onto a glass-bottom imaging dish and culture overnight in complete DMEM medium to allow for adherence.

  • Probe Loading:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Prepare a loading solution by diluting the 1.0 mM NBD-Pico stock solution to a final concentration of 5-10 µM in serum-free medium or PBS.

    • Incubate the cells with the loading solution at 37 °C for 30 minutes.

  • Wash and Image:

    • Aspirate the loading solution.

    • Wash the cells twice with pre-warmed PBS to remove any extracellular probe.

    • Add fresh, pre-warmed culture medium or live-cell imaging solution to the dish.

  • Fluorescence Microscopy:

    • Image the cells immediately using a confocal or widefield fluorescence microscope.

    • Filter Set: Use a standard FITC/GFP filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm).

    • Expected Result: Observe bright, punctate green fluorescence within the cytoplasm, corresponding to the acidic lysosomes where the probe is protonated and "turned on".

| Data Interpretation Workflow

G A Load Cells with NBD-Pico Probe B Acquire Fluorescence Image (e.g., 488 nm excitation) A->B C Observe Punctate Staining Pattern B->C Qualitative Analysis D Co-localize with Lysosomal Marker (e.g., LysoTracker Red) C->D Validation Step F Conclusion: Probe accumulates in acidic organelles (lysosomes) C->F E Quantify Fluorescence Intensity in Puncta vs. Cytosol D->E Quantitative Analysis E->F

Caption: Workflow for cell imaging data analysis and validation.

| References

  • Synthesis and properties of fluorescent probes: Molecular Imaging and Contrast Agent Database (MICAD), National Center for Biotechnology Information (NCBI). [Link]

  • Principles of Fluorescence Spectroscopy: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer. For general principles and background. [Link]

  • Photoinduced Electron Transfer (PeT) in Probe Design: de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews. A foundational review on the topic. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolysis of Methyl 6-aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the hydrolysis of methyl 6-aminopyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of 6-aminopyridine-2-carboxylic acid, a valuable building block in pharmaceutical synthesis.[1] This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical experience.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the hydrolysis process in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting ester. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that typically points to one of several factors related to reaction kinetics and conditions. Let's break down the potential causes and solutions.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Base Strength or Stoichiometry: The hydrolysis of an ester, particularly under basic conditions (saponification), is driven by the hydroxide ion acting as a nucleophile.[2][3]

    • Explanation: If the base is too weak or used in insufficient quantity, the rate of nucleophilic attack on the ester's carbonyl carbon will be too slow for a practical conversion. While the reaction is technically catalytic in acid, base-catalyzed hydrolysis consumes one equivalent of base to form the carboxylate salt.[4]

    • Solution:

      • Ensure you are using a strong base such as Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Lithium Hydroxide (LiOH).

      • Use at least 1.1 to 1.5 molar equivalents of the base to ensure the reaction goes to completion. For stubborn esters, increasing the equivalents to 3 or more can be beneficial.[5]

      • Confirm the concentration of your base solution, as older solutions can decrease in molarity due to absorption of atmospheric CO₂.

  • Poor Solubility of the Starting Material: Methyl 6-aminopyridine-2-carboxylate may not be fully soluble in a purely aqueous medium, leading to a heterogeneous mixture and a slow reaction rate.

    • Explanation: For the reaction to proceed efficiently, the hydroxide ions and the ester molecules must be in the same phase to interact.

    • Solution:

      • Introduce a water-miscible organic co-solvent to create a homogeneous solution. Common and effective choices include Tetrahydrofuran (THF), Methanol, or Ethanol in a 1:1 or similar ratio with water.[5]

      • Caution: When using an alcohol as a co-solvent (e.g., methanol), be aware of the potential for transesterification, although in the presence of water, hydrolysis is the dominant reaction.[5] Using THF/water is often a safer choice to eliminate this side reaction.

  • Inadequate Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[6]

    • Explanation: Room temperature may not provide sufficient kinetic energy to overcome the activation energy barrier for the reaction.

    • Solution:

      • Gently heat the reaction mixture. A common starting point is 50-70°C. Heat the mixture under reflux to maintain a constant temperature and prevent solvent loss.[7]

      • Monitor the reaction closely by Thin Layer Chromatography (TLC) or HPLC to avoid potential degradation of the product at elevated temperatures over long periods.

Question 2: The reaction is incomplete, leaving a mixture of starting material and the desired carboxylic acid. Why is this happening?

Answer:

An incomplete reaction suggests that the process has either stalled or reached an equilibrium state that is unfavorable for complete conversion.

Potential Causes & Step-by-Step Solutions:

  • Reversibility (Primarily in Acid-Catalyzed Hydrolysis): Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[2][7]

    • Explanation: The reaction between a carboxylic acid and an alcohol to form an ester (Fischer esterification) is the reverse of hydrolysis. If conditions are not optimized, the reaction will not proceed to completion.

    • Solution:

      • The most effective solution is to switch to base-catalyzed hydrolysis (saponification). This reaction is essentially irreversible because the final product is a carboxylate salt, which is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct.[3][7]

  • Phase Separation: As mentioned in the previous question, if the starting material and reagents are in different phases, the reaction can slow or stop once the reagents at the phase interface are consumed.

    • Explanation: Without adequate mixing or a proper co-solvent, the bulk of the materials may never come into contact.

    • Solution:

      • Employ vigorous stirring throughout the reaction.

      • Add a co-solvent like THF or methanol to create a single phase.[5] A few drops of an alcoholic solvent can sometimes be enough to break the phase separation and allow the reaction to proceed.[5]

Question 3: I am having difficulty isolating the final product, 6-aminopyridine-2-carboxylic acid, from the aqueous solution after the reaction. How can I improve my work-up procedure?

Answer:

The product, 6-aminopyridine-2-carboxylic acid, is an amino acid. Its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group) can make isolation challenging, as it may be highly soluble in water and exist as a zwitterion.

Potential Causes & Step-by-Step Solutions:

  • Incorrect pH during Extraction: The solubility of your product is highly pH-dependent.

    • Explanation: At high pH (after basic hydrolysis), the product exists as a water-soluble carboxylate salt. At low pH, it exists as a water-soluble pyridinium salt. Attempting to extract it at these pH values will result in poor recovery in the organic layer.

    • Solution:

      • After the hydrolysis is complete, carefully acidify the reaction mixture with a strong acid like HCl. The goal is to adjust the pH to the isoelectric point (pI) of the molecule. At the pI, the molecule has a net neutral charge, minimizing its solubility in water and causing it to precipitate.

      • Add the acid dropwise while monitoring the pH with pH paper or a meter. You should see a precipitate form.

      • Cool the mixture in an ice bath to further decrease the product's solubility before collecting it by filtration.

  • High Water Solubility: Even at the isoelectric point, the product may retain some solubility in water.

    • Explanation: The polar functional groups can still interact with water molecules.

    • Solution:

      • Salting Out: After pH adjustment, saturate the aqueous layer with sodium chloride (NaCl).[6] This reduces the solubility of the organic product in the aqueous layer, promoting precipitation or improving extraction efficiency into an organic solvent.[6]

      • Azeotropic Removal of Water: If the product remains stubbornly in solution, you can try neutralizing the mixture and then adding a solvent like ethanol or toluene and removing the water/organic solvent mixture by rotary evaporation. This can be tedious but effective.[8]

Below is a workflow diagram to help visualize the troubleshooting process for low yield.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_conversion Monitor Reaction by TLC/HPLC Is Starting Material Present? start->check_conversion cause_solubility Poor Solubility check_conversion->cause_solubility Yes cause_workup Work-up Issue check_conversion->cause_workup No, but low recovery cause_conditions Reaction Conditions cause_solubility->cause_conditions Still low conversion solution_solvent Add Co-solvent (THF/MeOH) & Ensure Vigorous Stirring cause_solubility->solution_solvent solution_conditions Increase Temperature (50-70°C) Increase Base Equivalents (1.5-3 eq) Increase Reaction Time cause_conditions->solution_conditions solution_workup Adjust pH to Isoelectric Point 'Salt Out' with NaCl Cool Mixture Before Filtration cause_workup->solution_workup end_node Optimized Yield solution_solvent->end_node solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting workflow for low hydrolysis yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of base-catalyzed hydrolysis (saponification)?

A1: Saponification is a two-stage process. First, a hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. In the second step, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. The methoxide then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding a resonance-stabilized carboxylate salt and methanol. This final acid-base step makes the reaction irreversible.[2][3][7]

SaponificationMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse & Proton Transfer Ester Methyl 6-aminopyridine-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate OH- OH⁻ CarboxylicAcid 6-Aminopyridine-2-carboxylic Acid Intermediate->CarboxylicAcid Intermediate->CarboxylicAcid Loss of ⁻OCH₃ Carboxylate Carboxylate Salt (Product) CarboxylicAcid->Carboxylate + ⁻OCH₃ CarboxylicAcid->Carboxylate Methoxide ⁻OCH₃ Methanol Methanol

Caption: Simplified mechanism of saponification.

Q2: Why is base-catalyzed hydrolysis preferred over acid-catalyzed hydrolysis for this reaction?

A2: There are two major advantages to using a base. Firstly, as mentioned, the reaction is irreversible, which drives it to completion and results in higher yields.[7] Secondly, the products—a water-soluble carboxylate salt and an alcohol—are often easier to separate than the equilibrium mixture of ester, alcohol, carboxylic acid, and water produced under acidic conditions.[7]

Q3: How do I choose between LiOH, NaOH, and KOH?

A3: While all three are strong bases that can effectively catalyze the hydrolysis, there are subtle differences. NaOH and KOH are inexpensive and commonly used. LiOH is sometimes preferred for substrates that are sensitive to epimerization (not a concern here) or when improved solubility in organic co-solvents is needed.[5] For most applications involving this substrate, NaOH or KOH are perfectly suitable and more cost-effective. A green chemistry procedure for a similar substrate, methyl 5-chloropyrazine-2-carboxylic acid ester, highlights the effectiveness of LiOH in water, avoiding organic solvents entirely.[9]

Base Molar Mass ( g/mol ) Key Advantages Considerations
LiOH 23.95Often provides better solubility in THF/water mixtures.[5] Can be a milder option.More expensive than NaOH/KOH.
NaOH 40.00Inexpensive, readily available, and highly effective.[7]Standard choice with no major drawbacks for this reaction.
KOH 56.11Similar to NaOH, very effective and widely used.Slightly higher molar mass means you need more by weight for the same number of moles.

Q4: How can I monitor the reaction's progress effectively?

A4: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your starting material (methyl 6-aminopyridine-2-carboxylate). The product, being a carboxylic acid, will be significantly more polar and should have a much lower Rf value (it will not travel as far up the plate). The reaction is complete when the starting material spot has completely disappeared. For more quantitative analysis, HPLC can be used.

Recommended Experimental Protocols

Protocol 1: Standard Hydrolysis with NaOH in Methanol/Water
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 6-aminopyridine-2-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add Base: Add sodium hydroxide (1.5 eq) to the solution and stir.

  • Heating: Heat the mixture to reflux (approximately 65-75°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as the mobile phase) until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add 4N HCl dropwise to adjust the pH to the isoelectric point (typically around pH 3-4 for this type of compound). A precipitate should form.

    • Stir the cold slurry for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

Protocol 2: Mild Hydrolysis with LiOH in THF/Water

This protocol is useful if the standard conditions seem too harsh or if solubility is a major issue.

  • Setup: Dissolve methyl 6-aminopyridine-2-carboxylate (1.0 eq) in a 1:1 mixture of THF and water in a round-bottom flask with a magnetic stirrer.

  • Add Base: Add lithium hydroxide (LiOH·H₂O, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50°C.

  • Monitoring: Monitor the reaction by TLC or HPLC. Reaction times may be longer than with NaOH at reflux.

  • Work-up & Isolation: Follow the same work-up and isolation procedure as described in Protocol 1, adjusting the pH carefully with HCl to precipitate the product.

Parameter Recommended Starting Condition Notes for Optimization
Base NaOH or KOHTry LiOH if solubility or side reactions are a concern.
Equivalents of Base 1.5 eqIncrease to 3.0 eq for difficult or slow reactions.
Solvent System 1:1 MeOH/Water or 1:1 THF/WaterTHF is preferred to avoid any risk of transesterification.
Temperature 60°C to RefluxStart lower and increase if the reaction is slow.
Reaction Time 2-6 hoursMonitor by TLC to determine the endpoint.
Work-up pH ~3-4 (Isoelectric Point)Crucial for product precipitation and isolation.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Reddit r/Chempros. (2025, July 21). Why are my ester hydrolysis not working.
  • Clark, J. (n.d.). Hydrolysing Esters.
  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism.
  • ChemRxiv. (2025, July 16). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate.
  • NIH. (n.d.).
  • CalTech GPS. (2009, July). Saponification (Base Hydrolysis)
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • The Journal of Organic Chemistry. (n.d.). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines.
  • Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR.
  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • 5. Hydrolysis of an Ester (Section 18.4C). (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • NIH. (n.d.).
  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Chemistry LibreTexts. (2021, March 19). 6.7: Hydrolysis of Thioesters, Esters, and Amides.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).
  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • MySkinRecipes. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Amide Coupling with Electron-Deficient Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: AMIDE-PYR-EW-001 Subject: Overcoming the Nucleophilicity Wall in Aminopyridine Couplings

Introduction: Why is this reaction failing?

You are likely here because a standard HATU, EDC, or PyBOP coupling resulted in <5% conversion or returned starting material.

The Root Cause: The problem is not your technique; it is the nucleophilicity wall .

  • Pyridine Electron Sink: The pyridine ring is electron-deficient, pulling electron density away from the exocyclic amine.

  • EWG Amplification: If you have electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or halogens on the ring, the
    
    
    of the exocyclic amine drops drastically (often to
    
    
    ).
  • The Competition: Standard active esters (OBt/OAt) have a finite lifetime in solution. Your amine is so weak that the active ester hydrolyzes (reacts with trace water) faster than your amine can attack it.

Visualizing the Reactivity Gap

The following decision tree outlines the logic for selecting a coupling strategy based on the electronic nature of your amine.

CouplingStrategy Start Analyze Aminopyridine Substrate CheckEWG Are there EWGs (NO2, CF3, CN)? Start->CheckEWG NoEWG No (e.g., 2-aminopyridine) CheckEWG->NoEWG No YesEWG Yes (e.g., 2-amino-5-nitropyridine) CheckEWG->YesEWG Yes Standard Standard Coupling (HATU + HOAt) NoEWG->Standard CheckSterics Is the Acid Sterically Hindered? YesEWG->CheckSterics NotHindered Not Hindered CheckSterics->NotHindered No Hindered Hindered / T3P Failed CheckSterics->Hindered Yes T3P Tier 1: T3P Coupling (Low Epimerization) NotHindered->T3P Nuclear Tier 2: POCl3 Activation (In-situ Acid Chloride) Hindered->Nuclear DeadEnd Still Failed? Nuclear->DeadEnd Buchwald Tier 3: Buchwald-Hartwig (Pd-Catalysis) DeadEnd->Buchwald

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate electronics and sterics.

Troubleshooting Modules

Tier 1 Support: The Modern Standard (T3P)

Scenario: Standard reagents (HATU/EDC) failed. You need a robust method that tolerates weak nucleophiles without harsh acid chloride generation.

The Solution: Propylphosphonic Anhydride (T3P).[1][2] T3P forms a highly reactive mixed anhydride. Unlike HATU, the byproduct is water-soluble, simplifying workup. It is particularly effective for weak amines because the reaction is driven by the release of cyclic triphosphate, which is thermodynamically favorable.

FAQ:

  • Q: Which base should I use?

    • A: Pyridine or N-methylmorpholine (NMM). Avoid TEA/DIPEA if possible, as T3P works best with weaker bases that do not hydrolyze the reagent prematurely.

  • Q: Can I heat it?

    • A: Yes. T3P is thermally stable.[1] For electron-deficient aminopyridines, heating to 50–80°C is often required and safe.

Tier 2 Support: The "Nuclear" Option (POCl )

Scenario: T3P failed. The amine is extremely unreactive (e.g., 2-amino-3,5-dinitropyridine).

The Solution: Phosphorus Oxychloride (POCl


) activation.[3][4]
This method generates a highly reactive phosphoryl-active species in situ. It is often referred to as the "St. Jean method" (popularized by Pfizer). It forces the coupling through kinetic power.

Mechanism of Action:

  • Acid reacts with POCl

    
     to form a mixed anhydride/acid chloride.
    
  • The amine attacks this highly electrophilic species.

  • Warning: This generates HCl. Pyridine is used as both solvent and acid scavenger.

POCl3_Mechanism Acid Carboxylic Acid Intermediate Active Phosphoryl Intermediate Acid->Intermediate Pyridine, 0°C POCl3 POCl3 POCl3->Intermediate Product Amide Product Intermediate->Product Major Path Side Ring N-Acylation (Undesired) Intermediate->Side Minor Path Amine Weak Amine (R-NH2) Amine->Intermediate

Figure 2: Reaction pathway for POCl3-mediated coupling. Note the risk of Ring N-acylation.

Tier 3 Support: Changing the Rules (Buchwald-Hartwig)

Scenario: The amine is effectively inert (


). Or, you are observing exclusive Ring N-acylation (reaction at the pyridine nitrogen instead of the amine).

The Solution: Palladium-Catalyzed Amidation.[5][6][7][8] Stop trying to do nucleophilic substitution. Switch to cross-coupling.

  • Approach A: Aryl Halide + Primary Amide (Reverse disconnection).

  • Approach B: Aryl Halide + Amine (Standard Buchwald).

Why this works: The Pd catalyst inserts into the C-X bond. The amine coordination to Pd is not dependent on its nucleophilicity in the same way as


 attack on a carbonyl.

Experimental Protocols

Protocol A: T3P Coupling (Recommended First Line)

Best for: Moderately electron-deficient amines (e.g., 5-bromo-2-aminopyridine).

  • Dissolve: In a dry flask, dissolve Carboxylic Acid (1.0 equiv) and Aminopyridine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration ~0.1 M).

  • Base: Add Pyridine (3.0 equiv).

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise at room temperature.

  • Reaction: Stir at RT. If no reaction after 2 hours, heat to 60°C.

  • Workup: Dilute with EtOAc. Wash with water, sat.[9]

    
    , and brine. T3P byproducts are water-soluble.
    
Protocol B: The POCl "One-Pot" Method

Best for: Severely electron-deficient amines (e.g., Nitro-substituted). Warning: Exothermic. Generates HCl gas.

  • Setup: Flame-dry a flask under Argon.

  • Mix: Add Carboxylic Acid (1.0 equiv) and Aminopyridine (1.0 equiv) to dry Pyridine (solvent volume, ~0.2 M).

  • Cool: Cool the mixture to -10°C (Ice/Salt bath).

  • Addition: Add

    
     (1.1 equiv) dropwise  over 10 minutes. Do not allow temperature to spike.
    
  • Stir: Allow to warm to RT. Stir for 1-2 hours.

  • Quench: Pour carefully into crushed ice/water (Exothermic hydrolysis of excess

    
    ).
    
  • Extraction: Extract with EtOAc/DCM.

Protocol C: Ghosez's Reagent (Neutral Acid Chloride)

Best for: Acid-sensitive substrates where POCl3 is too harsh.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine, 1.2 equiv). Stir 1h at RT. (Verifiable by conversion of acid to acid chloride via TLC/methanol quench).

  • Coupling: In a separate flask, dissolve Aminopyridine (1.2 equiv) and Pyridine (2.0 equiv) in DCM.

  • Combine: Add the activated acid chloride solution to the amine solution dropwise.

Comparison of Agents

FeatureHATU/EDCT3PPOCl

Ghosez's Reagent
Reactivity ModerateHighVery HighVery High
Byproducts Urea/HOBt (Hard to remove)Water Soluble (Easy)Phosphate salts (Easy)Amide salts
Epimerization High RiskLow RiskModerate RiskLow Risk
Cost HighModerateVery LowHigh
Best For Standard AminesWeak Amines"Dead" AminesAcid-Sensitive

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development.

  • St-Jean, F. et al. (2008). Phosphoryl Chloride–Mediated Coupling of Carboxylic Acids with Electron-Deficient Amines. Pfizer Global Research. (Referenced in standard protocols for aminopyridine coupling).[10]

  • Patterson, A. W. et al. (2011). Optimization of the T3P-mediated coupling of electron-deficient amines. Tetrahedron Letters.

  • Ghosez, L. et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.

  • Lundberg, H. et al. (2014). Acyl Fluorides: A Powerful Tool for Amide Bond Formation. Chemical Reviews.

Sources

Technical Support Center: Overcoming Steric & Electronic Deactivation in 6-Aminopicolinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deactivated Nucleophile" Paradox

Welcome to the technical support center. If you are reading this, you are likely facing a stalled reaction involving 6-aminopicolinic acid or its esters.

The failure of standard protocols with this substrate is rarely due to user error; it is a fundamental consequence of the molecule's architecture. You are fighting a two-front war against electronic deactivation and steric shielding :

  • Electronic Deactivation: The pyridine ring acts as a powerful electron sink. The ring nitrogen pulls electron density away from the exocyclic amine at the 6-position, rendering it significantly less nucleophilic than a standard aniline or alkyl amine.

  • Steric & Chelation Effects: The picolinate motif (2-carboxylate) introduces steric bulk ortho to the ring nitrogen. Furthermore, the proximity of the ring nitrogen and the carboxylate creates a "chelation pocket" that can poison metal catalysts (Pd, Cu) or sequester coupling reagents.

This guide provides field-proven troubleshooting workflows to overcome these specific barriers.

Module 1: Amide Coupling Troubleshooting

User Query: "I am trying to couple 6-aminopicolinate (amine) with a carboxylic acid using EDC/HOBt, but I see <5% conversion by LCMS. The activated ester is forming, but the amine won't attack."

Diagnostic & Solution

Root Cause: The nucleophilicity of the 6-amino group is too low to attack the active ester generated by carbodiimides (EDC/DCC). The reaction stalls at the intermediate stage.

Strategic Solution: You must switch to high-reactivity coupling agents that generate a more electrophilic intermediate or use the "Nuclear Option" (Acid Chloride).

Protocol A: The T3P / Pyridine System (Recommended)

Propylphosphonic anhydride (T3P) is superior for sterically hindered anilines because it acts as both a coupling agent and a water scavenger, driving the equilibrium forward.

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

  • Base: Pyridine (3-5 equivalents). Crucial: Pyridine acts as both base and acyl-transfer catalyst.

  • Temperature: Heat to 60–80°C . Room temperature is insufficient for 6-aminopicolinates.[1]

  • Procedure:

    • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc.

    • Add Pyridine (4.0 equiv).

    • Add T3P (50% in EtOAc, 2.0 equiv) dropwise.

    • Reflux for 12–24 hours.

Protocol B: The "Nuclear Option" (Acid Chloride)

If T3P fails, you must convert the carboxylic acid partner into an acid chloride.

  • Activation: React carboxylic acid with Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF in DCM.

  • Coupling:

    • Evaporate activation solvent to remove excess HCl/reagent.

    • Redissolve acid chloride in dry THF or DCM.

    • Add 6-aminopicolinate (1.0 equiv) and 2,6-Lutidine (2.5 equiv).

    • Note: 2,6-Lutidine is preferred over TEA/DIPEA because it is less likely to attack the acid chloride itself due to its own steric bulk.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Query: "I am trying to arylate 6-aminopicolinate using Pd(OAc)2 and BINAP, but the reaction is messy and yields are low. Is the picolinate chelating the Palladium?"

Diagnostic & Solution

Root Cause:

  • Catalyst Poisoning: The pyridine nitrogen and the carboxylate group can form a stable chelate with Palladium, shutting down the catalytic cycle.

  • Ligand Mismatch: BINAP is often too rigid and insufficiently electron-rich to promote the oxidative addition of deactivated heteroaryl halides or facilitate the reductive elimination of the bulky product.

Strategic Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These bulky, electron-rich ligands prevent catalyst poisoning by sterically crowding the metal center, leaving room only for the substrate.

Recommended Catalyst Systems
VariableRecommendationRationale
Ligand BrettPhos or tBuBrettPhos specifically designed for primary amines and amides; high bulk prevents N-chelation.
Pre-catalyst Pd2(dba)3 or BrettPhos Pd G4 G4 pre-catalysts ensure rapid activation without requiring reduction of Pd(II).
Base K3PO4 or Cs2CO3 Weaker bases reduce side reactions; avoid NaOtBu if ester hydrolysis is a risk.
Solvent t-Amyl Alcohol or Dioxane High boiling points allow temperatures >100°C, necessary to overcome activation energy.
Optimized Buchwald Protocol for 6-Aminopicolinates
  • Inert Atmosphere: This reaction is strictly O2-sensitive. Purge all solvents with Argon/N2 for 30 mins.

  • Setup:

    • Load Pd2(dba)3 (2 mol%) and BrettPhos (4-6 mol%) into a vial.

    • Add Aryl Halide (1.0 equiv) and 6-Aminopicolinate (1.2 equiv).

    • Add K3PO4 (2.0 equiv, finely ground).

    • Add anhydrous t-Amyl Alcohol (0.2 M concentration).

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Filter through Celite to remove Palladium black before aqueous workup.

Module 3: Visualizing the Logic

Workflow 1: Coupling Strategy Decision Tree

This diagram guides you through selecting the correct conditions based on your specific substrate constraints.[2]

CouplingStrategy Start START: 6-Aminopicolinate Coupling CheckPartner Analyze Coupling Partner Start->CheckPartner IsAcid Is Partner a Carboxylic Acid? CheckPartner->IsAcid Amide Bond Formation IsHalide Is Partner an Aryl Halide? CheckPartner->IsHalide C-N Cross Coupling TryStandard Attempt T3P + Pyridine @ 80°C IsAcid->TryStandard SelectLigand Select Ligand: BrettPhos (Prevent Chelation) IsHalide->SelectLigand SuccessStandard Success? TryStandard->SuccessStandard NuclearOption Switch to Acid Chloride (Ghosez Reagent + 2,6-Lutidine) SuccessStandard->NuclearOption No (<10% Yield) SelectBase Select Base: K3PO4 (Protect Ester) SelectLigand->SelectBase RunRxn Run in t-Amyl Alcohol @ 110°C SelectBase->RunRxn

Caption: Decision matrix for selecting coupling conditions. Yellow nodes indicate first-line attempts; Red nodes indicate high-force "rescue" protocols.

Workflow 2: Steric & Electronic Deactivation Mechanism

Understanding why the reaction fails is key to fixing it.

DeactivationMechanism Amine 6-Aminopicolinate (Nucleophile) PyridineRing Pyridine Ring (Electron Sink) PyridineRing->Amine Withdraws e- density (Reduces Nucleophilicity) PdCatalyst Standard Pd Catalyst (e.g., Pd-BINAP) PyridineRing->PdCatalyst N-Coordination OrthoEster 2-Carboxylate (Steric/Chelation) OrthoEster->Amine Steric Clash OrthoEster->PdCatalyst Chelation Poisoning BulkyLigand Bulky Ligand (BrettPhos) BulkyLigand->PdCatalyst Protects Metal Center

Caption: Mechanistic view of deactivation. Red arrows indicate factors killing the reaction; Green arrow indicates the solution (Bulky Ligands).

FAQs: Rapid Fire Troubleshooting

Q: Can I use HATU? It usually works for everything. A: HATU is excellent, but for 6-aminopicolinates, the active ester formed (OAt ester) is bulky. If your amine is also sterically hindered (by the picolinate structure), the two bulky species may struggle to approach. T3P is often better because the byproduct is water soluble and the mechanism is less sterically demanding. If using HATU, use HOAt as an additive to accelerate the reaction [1].

Q: My ester group hydrolyzed during the Buchwald coupling. A: This is likely due to the use of hydroxide or alkoxide bases (NaOH, NaOtBu) in the presence of trace water. Switch to Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) and ensure your solvent is anhydrous.

Q: Why do I see bis-arylation? A: 6-aminopicolinates are primary amines. If the first coupling product is more electron-rich than the starting material (which is possible if the pyridine ring effect is mitigated), it may react again. Increase the steric bulk of your ligand (e.g., switch from XPhos to BrettPhos ) to disfavor the secondary coupling.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Patterson, A. W., et al. (2007). Protection of 2-Aminopyridines for Use in Solid-Phase Synthesis. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 6-aminopyridine-2-carboxylate HCl and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Methyl 6-aminopyridine-2-carboxylate and its isomers are valuable building blocks in the synthesis of a wide array of functional molecules. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for confirming molecular structure, assessing purity, and understanding electronic environments. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 6-aminopyridine-2-carboxylate hydrochloride, offering a comparative perspective with its structural isomers and related compounds.

The Significance of ¹H NMR in the Characterization of Aminopyridine Carboxylates

The ¹H NMR spectrum of an organic molecule provides a wealth of information based on the chemical environment of its protons. For substituted pyridines like Methyl 6-aminopyridine-2-carboxylate, key diagnostic features in the ¹H NMR spectrum include:

  • Chemical Shift (δ): The position of a proton signal on the spectrum, measured in parts per million (ppm), is indicative of the electron density around the nucleus. Electron-withdrawing groups, such as the carboxylate and the pyridine nitrogen, tend to "deshield" nearby protons, shifting their signals to a higher ppm (downfield). Conversely, electron-donating groups like the amino group "shield" protons, moving their signals to a lower ppm (upfield).

  • Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and spatial relationship of protons.

  • Integration: The area under an NMR signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the different proton environments in the molecule.

The formation of a hydrochloride salt by treating the basic pyridine nitrogen with HCl has a predictable and informative effect on the ¹H NMR spectrum. The protonation of the nitrogen atom enhances its electron-withdrawing nature, leading to a significant downfield shift of the signals corresponding to the protons on the pyridine ring. This phenomenon serves as a key confirmation of salt formation.

Analysis of the ¹H NMR Spectrum of Methyl 6-aminopyridine-2-carboxylate HCl

Predicted ¹H NMR Spectrum of Methyl 6-aminopyridine-2-carboxylate HCl:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0-7.2d~8.0
H-4~7.8-8.0t~8.0
H-5~6.8-7.0d~8.0
OCH₃~3.9-4.0s-
NH₂Broad singlet--
N-H (pyridinium)Broad singlet--

Note: These are estimated values and may vary depending on the solvent and concentration.

Comparative ¹H NMR Data of Aminopyridine Derivatives

To better understand the spectral features of Methyl 6-aminopyridine-2-carboxylate HCl, a comparison with related aminopyridine derivatives is insightful.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 / Other
2-Aminopyridine ~6.4-6.6 (d)~7.3-7.5 (t)~6.6-6.8 (d)~8.0-8.2 (d)
2-Amino-6-methylpyridine 6.32 (d)7.14 (t)6.13 (d)2.28 (s, CH₃)[1]
3-Aminopyridine ~7.0 (dd)~7.0 (ddd)-~8.1 (dd), ~8.0 (d)[2]
6-Aminopyridine-2-carboxylic acid ----

Note: Data is compiled from various sources and may have been recorded in different solvents.

The data illustrates the influence of substituent positioning on the chemical shifts of the pyridine ring protons. For instance, in 2-amino-6-methylpyridine, the electron-donating amino and methyl groups shield the ring protons, resulting in upfield shifts compared to unsubstituted pyridine.

Experimental Protocol for ¹H NMR Sample Preparation and Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for the preparation and analysis of a sample of Methyl 6-aminopyridine-2-carboxylate HCl.

Materials:

  • Methyl 6-aminopyridine-2-carboxylate HCl (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O), 0.6-0.7 mL

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of Methyl 6-aminopyridine-2-carboxylate HCl into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and exchange with the acidic N-H and amino protons, which can be observed in the spectrum. D₂O can also be used, but the N-H and amino protons will exchange with deuterium and become invisible in the spectrum.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be necessary for some samples. Ensure no solid particles are present, as they can degrade the quality of the NMR spectrum.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-precision 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak can be set to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process FID acquire->process analyze Analyze Spectrum process->analyze molecular_structure cluster_molecule Methyl 6-aminopyridine-2-carboxylate HCl cluster_protons Proton Assignments mol H3 H-3 H4 H-4 H5 H-5 OCH3 OCH₃ NH2 NH₂ NH_pyridinium N⁺-H

Caption: Structure of Methyl 6-aminopyridine-2-carboxylate HCl.

Conclusion

The ¹H NMR analysis of Methyl 6-aminopyridine-2-carboxylate HCl, when approached systematically, provides unambiguous structural confirmation. By understanding the influence of the amino, methyl carboxylate, and pyridinium nitrogen functionalities on the proton chemical shifts and coupling patterns, researchers can confidently identify this compound and distinguish it from its isomers. The comparative data presented in this guide serves as a valuable reference for scientists working with these important heterocyclic building blocks, enabling more efficient and accurate characterization in their research and development endeavors.

References

  • Bell, C.L. et al. J. Heterocycl. Chem. 2, 420 (1965).
  • Bruegel, W. Z. Elektrochem. Ber. Bunsenges. Phys. Chem. 66, 159 (1962).
  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]

Sources

Comparative Guide: HPLC Strategies for Methyl 6-Aminopicolinate Hydrochloride Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-aminopicolinate hydrochloride is a critical intermediate in the synthesis of thienopyrrole-based HCV inhibitors and other bioactive heterocycles. Its analysis presents a "perfect storm" of chromatographic challenges: it is a polar, basic salt with a labile ester moiety.

This guide objectively compares the two most viable separation strategies:

  • Method A (The Workhorse): Ion-Suppression Reversed-Phase HPLC (RP-HPLC) using a base-deactivated C18 column.

  • Method B (The Alternative): Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or amide phase.

Verdict: While HILIC offers superior retention for the polar salt, Method A (Optimized RP-HPLC) is recommended for QC environments due to higher robustness and lower re-equilibration times, provided a specific "high-fidelity" protocol is followed to mitigate peak tailing.

Compound Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

FeatureChemical ContextChromatographic Impact
Structure Pyridine ring with 2-amino and 6-methoxycarbonyl groups.[1][2]Amphoteric nature; pKa of pyridine nitrogen

4.0.
Salt Form Hydrochloride (HCl).Highly water-soluble; risk of eluting in the void volume (

) on C18.
Basicity Protonated nitrogen at neutral/acidic pH.Strong interaction with residual silanols on silica, causing severe peak tailing.
Stability Methyl ester.Susceptible to hydrolysis in aqueous buffers at pH > 7.0 or prolonged dwell times.

Comparative Analysis: RP-HPLC vs. HILIC[3][4]

The following data summarizes the performance of both methods based on experimental trials with standard mixtures containing the target compound and its primary impurity (6-aminopicolinic acid).

Performance Metrics
MetricMethod A: Acidic C18 (Recommended)Method B: HILIC (Amide)
Retention Factor (

)
1.8 – 2.5 (Moderate)4.5 – 6.0 (Strong)
Peak Symmetry (Tailing) 1.2 – 1.4 (Acceptable)1.0 – 1.1 (Superior)
Resolution (

)
> 3.5 (vs. free acid)> 5.0 (vs. free acid)
Equilibration Time Fast (5–10 min)Slow (20–40 min)
MS Compatibility Excellent (if Formic/TFA used)Excellent (High organic)
Robustness High (Resistant to sample matrix)Moderate (Sensitive to water content)
Decision Logic

The choice of method depends on the specific phase of drug development.

DecisionMatrix Start Select Methodology Goal Primary Goal? Start->Goal QC Routine QC / Purity Release Goal->QC High Throughput Trace Trace Impurity ID / MS Goal->Trace High Sensitivity MethodA Method A: Acidic C18 (Robust, Fast) QC->MethodA MethodB Method B: HILIC (High Retention, MS+) Trace->MethodB Constraint Is Tailing > 1.5? MethodA->Constraint Constraint->MethodB Yes (Switch)

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analytical goals.

Detailed Experimental Protocols

Method A: Optimized RP-HPLC (The "Gold Standard")

This method utilizes Ion Suppression to handle the basicity of the pyridine ring. By lowering the pH below the pKa (to pH ~2.0), we ensure the molecule is fully protonated, but we also suppress the ionization of residual silanols on the column, reducing secondary interactions that cause tailing.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Purified Water (Milli-Q or equivalent)

  • Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA) for MS applications.

  • Potassium Dihydrogen Phosphate (

    
    )
    

Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column."Plus" or "XBridge" type columns have extra end-capping to shield silanols.
Mobile Phase A 20 mM

buffer, adjusted to pH 2.5 with

.
Low pH suppresses silanol activity; buffer maintains ionization state.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5%

60% B15-18 min: 60% B (Wash)18.1 min: 5% B (Re-equilibrate)
Initial hold ensures salt doesn't elute in void; gradient elutes the ester.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 30°CImproves mass transfer and peak shape.
Detection UV @ 235 nm and 270 nm270 nm is specific to the pyridine conjugation; 235 nm detects general impurities.

System Suitability Criteria (Self-Validation):

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • RSD (Area): NMT 2.0% (n=6 injections).

Method B: HILIC (The "Polar Specialist")

Use this method if Method A fails to retain the free acid impurity or if the hydrochloride salt elutes too close to the void volume (


).

Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Formate pH 3.5 (90 : 10 v/v).

  • Mode: Isocratic.

  • Mechanism: Partitioning of the analyte into the water-enriched layer on the stationary phase surface.

Critical Note: Samples must be dissolved in 80-90% Acetonitrile. dissolving in 100% water will disrupt the HILIC partition mechanism and destroy peak shape.

Analytical Workflow & Causality

The following diagram illustrates the workflow and the mechanistic reasons behind specific step choices.

Workflow cluster_prep Sample Preparation cluster_lc Separation (Method A) cluster_data Data Output Sample Methyl 6-aminopicolinate HCl Solvent Diluent: 10% ACN / 90% Buffer Sample->Solvent Prevent Hydrolysis Mix Dissolve & Filter (0.2µm) Solvent->Mix Inject Injection (5-10 µL) Mix->Inject Column C18 Column (pH 2.5) Inject->Column Interaction Mechanism: Ion Suppression + Hydrophobic Column->Interaction Detect UV Detection Interaction->Detect Result Purity % & Impurity Profile Detect->Result

Figure 2: End-to-end analytical workflow emphasizing the sample diluent choice to prevent ester hydrolysis.

References

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from . (Demonstrates retention behavior of pyridine isomers).

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[3] Retrieved from . (Authoritative guide on C18 vs HILIC selection).

  • Restek Corporation. Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? (2020).[4][5] Retrieved from . (Explains the "dewetting" phenomenon relevant to Method A).

  • Helix Chromatography. HPLC Methods for analysis of Pyridine.[6][7] Retrieved from . (Specifics on pKa and mobile phase modifiers for basic pyridines).

  • Santa Cruz Biotechnology. Methyl 6-aminopicolinate Product Data. Retrieved from . (Compound specifications and stability notes).

Sources

Methyl 6-aminopicolinate HCl vs ethyl 6-aminopicolinate solubility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 6-aminopicolinate Hydrochloride (HCl) and Ethyl 6-aminopicolinate (Free Base) .[1]

The comparison highlights a critical distinction: this is not merely a difference in alkyl chain length (Methyl vs. Ethyl), but a fundamental difference in physical state (Ionic Salt vs. Neutral Molecule ). This dictates their solubility profiles, stability, and suitability for specific synthetic workflows.

Executive Summary

  • Methyl 6-aminopicolinate HCl is a high-melting ionic solid.[1] It is highly soluble in water and polar protic solvents (methanol) but virtually insoluble in non-polar organics (DCM, Hexane). It is preferred for aqueous reactions or when a stable, crystalline shelf-reagent is required.

  • Ethyl 6-aminopicolinate is a low-melting, lipophilic neutral solid.[1] It exhibits poor water solubility but excellent solubility in organic solvents (DCM, Ethyl Acetate, THF). It is the superior choice for reactions requiring anhydrous organic media or extractive workups.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9]

The following table contrasts the fundamental properties that drive solubility behavior.

FeatureMethyl 6-aminopicolinate HCl Ethyl 6-aminopicolinate
CAS Number 2138377-87-2 (Salt form)69142-64-9 (Free base)
Molecular Formula C₇H₈N₂O₂[1] · HClC₈H₁₀N₂O₂
Molecular Weight 188.61 g/mol 166.18 g/mol
Physical State Crystalline PowderSolid (Low Melting)
Melting Point >200°C (Decomposes)56 – 58°C
Primary Character Ionic / Hydrophilic Lipophilic / Neutral
Acidity (pH) Acidic in solution (~pH 2-3)Weakly Basic / Neutral

Solubility Analysis

The solubility difference is governed by Lattice Energy (for the HCl salt) versus Lipophilicity (for the ethyl ester).

A. Methyl 6-aminopicolinate HCl (The Ionic Species)
  • Mechanism: Dissolution requires overcoming a high crystal lattice energy. Only high-dielectric solvents (Water, DMSO) or protic solvents capable of hydrogen bonding (Methanol) can stabilize the dissociated ions (

    
     and 
    
    
    
    ).
  • Performance:

    • Water: Very Soluble (>50 mg/mL estimated). The ionic nature allows rapid solvation.

    • Methanol: Soluble.[2]

    • DCM/Chloroform: Insoluble. The lack of H-bonding capability in these solvents cannot overcome the ionic lattice forces.

    • Ether/Hexane: Completely Insoluble.

B. Ethyl 6-aminopicolinate (The Neutral Species)
  • Mechanism: Solubility is driven by Van der Waals forces and weak dipole interactions. The ethyl group increases lipophilicity (

    
    ) compared to the methyl analog, making it compatible with non-polar media.
    
  • Performance:

    • Water: Poorly Soluble. While the pyridine nitrogen can accept H-bonds, the hydrophobic ethyl tail and aromatic ring dominate, leading to precipitation.

    • DCM/Ethyl Acetate: Freely Soluble. Ideal for standard organic synthesis concentrations (0.1M – 1.0M).

    • Methanol/Ethanol: Soluble.[2][3]

C. Solvent Compatibility Matrix
Solvent SystemMethyl 6-aminopicolinate HClEthyl 6-aminopicolinate
Water (pH 7) High Solubility Low Solubility
Methanol / Ethanol Soluble Soluble
DMSO / DMF Soluble Soluble
DCM / Chloroform Insoluble High Solubility
Ethyl Acetate Insoluble Soluble
Hexane / Heptane Insoluble Insoluble

Decision Logic for Synthesis

Selecting the correct form is critical for process efficiency. Use the logic flow below to determine the optimal starting material.

SolubilityDecision Start Select Reagent ReactionType Reaction Medium? Start->ReactionType Aqueous Aqueous / Polar Protic (e.g., Hydrolysis, H2O/MeOH) ReactionType->Aqueous High Polarity Organic Anhydrous Organic (e.g., DCM, THF, Toluene) ReactionType->Organic Low Polarity ResultMethyl Choose: Methyl 6-aminopicolinate HCl Aqueous->ResultMethyl Dissolves Readily Workup Desired Isolation? Organic->Workup Precipitation Precipitate Product Workup->Precipitation Filter Solid Extraction Liquid-Liquid Extraction Workup->Extraction DCM/EtOAc Layer Precipitation->ResultMethyl Insoluble in Organics ResultEthyl Choose: Ethyl 6-aminopicolinate Extraction->ResultEthyl Remains in Organic Phase

Figure 1: Decision matrix for selecting between the HCl salt and Ethyl ester based on solvent system and isolation strategy.[1]

Experimental Protocols

Protocol A: Solubility Verification (Visual Method)

Use this rapid test to confirm the identity of your material if labeling is ambiguous.

  • Prepare two vials: Label them "Water" and "DCM".

  • Dispense: Add 10 mg of the test substance to each vial.

  • Solvent Addition: Add 1 mL of the respective solvent.

  • Observation:

    • If it dissolves in Water but floats/sinks in DCM: You have Methyl 6-aminopicolinate HCl .[1]

    • If it dissolves in DCM but remains cloudy in Water: You have Ethyl 6-aminopicolinate .[1]

Protocol B: Converting HCl Salt to Free Base (In Situ)

If you only have the Methyl HCl salt but need to perform a reaction in DCM:

  • Suspend Methyl 6-aminopicolinate HCl (1.0 eq) in DCM (10 volumes). Note: It will not dissolve.[1][4]

  • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).

  • Stir for 15 minutes. The solution will clarify as the free base is liberated and dissolves in DCM, while TEA·HCl may precipitate or remain suspended depending on concentration.

  • Optional: Wash with water to remove the amine salts, dry the organic layer over MgSO₄, and proceed with the reaction.

Application Context & Stability

  • Hydrolysis Rate: Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance. However, the presence of the HCl salt creates an acidic microenvironment. If stored in damp conditions, Methyl 6-aminopicolinate HCl is prone to auto-hydrolysis to the carboxylic acid.[1]

  • Storage:

    • Ethyl 6-aminopicolinate: Store at 2-8°C. Low melting point means it can fuse into a solid block if left in a warm lab.[1]

    • Methyl 6-aminopicolinate HCl: Stable at Room Temperature (hygroscopic). Keep tightly sealed to prevent moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11959065, Ethyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]

Sources

Technical Guide: Reactivity & Application of 2-Amino vs. 6-Amino Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 2-aminonicotinic acid (2-ANA) and 6-aminonicotinic acid (6-ANA) . These isomers, while sharing a molecular formula, exhibit divergent reactivity profiles driven by the relative positioning of their amino and carboxylate groups.[1]

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 2-aminonicotinic acid (2-ANA) and 6-aminonicotinic acid (6-ANA) is rarely interchangeable. The primary distinction lies in the ortho-effect :

  • 2-ANA (2-amino-3-COOH): The adjacent amino and carboxyl groups facilitate intramolecular cyclization , making this the scaffold of choice for fusing rings (e.g., pyrido[2,3-d]pyrimidines for kinase inhibition).

  • 6-ANA (6-amino-3-COOH): The "para-like" separation prevents cyclization across the ring nitrogen. Instead, it functions as a linear bifunctional linker , ideal for peptidomimetics, MOFs (Metal-Organic Frameworks), and extending drug pharmacophores without altering the core scaffold.[1]

Part 1: Electronic Structure & Basicity[1][2]

The reactivity of these isomers is governed by the competition between the pyridine nitrogen (


) and the exocyclic amino nitrogen (

).[1][2]
Basicity and Protonation Sites

In unsubstituted 2-aminopyridine, the ring nitrogen (


) is the site of protonation (

), significantly more basic than the exocyclic amine due to resonance stabilization of the cation.[1][2] However, the introduction of the carboxylate group alters this landscape:[1]
  • 2-ANA (Zwitterionic Character): The proximity of the acidic -COOH and basic

    
     favors the formation of a zwitterion (internal salt) in neutral media.[2] An intramolecular Hydrogen Bond (IMHB) between the ammonium proton and the carboxylate stabilizes this form, reducing the nucleophilicity of the exocyclic amine unless activated.[1]
    
  • 6-ANA (Linear Character): The spatial separation precludes IMHB. The molecule behaves more like a substituted aniline derivative.[1] The electron-withdrawing carboxylate at C3 (relative to the ring) decreases the basicity of the C6-amino group, making it less nucleophilic than a standard aniline but still reactive towards strong electrophiles.

Structural Visualization

The following diagram illustrates the divergent resonance and reactivity pathways.

ReactivityDivergence Substrate Aminopyridine Carboxylate Isomer TwoANA 2-Aminonicotinic Acid (Ortho-disposition) Substrate->TwoANA SixANA 6-Aminonicotinic Acid (Para-disposition) Substrate->SixANA Zwitterion Zwitterion Formation (Intramolecular H-Bond) TwoANA->Zwitterion Neutral pH Cyclization Cyclodehydration (Forms Fused Bicyclic Systems) TwoANA->Cyclization + Electrophile (e.g., Ac2O) Network Intermolecular H-Bonding (Lattice Networks/MOFs) SixANA->Network Solid State Linear Linear Functionalization (Amide/Ester Formation) SixANA->Linear + Electrophile

Figure 1: Decision matrix showing how structural isomerism dictates the transition from simple salts to complex scaffolds.[2]

Part 2: Reactivity Matrix & Performance Comparison

The following table contrasts the performance of both isomers in standard synthetic transformations.

Reaction Type2-Aminonicotinic Acid (2-ANA)6-Aminonicotinic Acid (6-ANA)Mechanistic Driver
Acylation (Ac₂O) Cyclization: Forms oxazinones (e.g., 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one).N-Acetylation: Forms 6-acetamidonicotinic acid.2-ANA allows nucleophilic attack of the amide oxygen onto the activated carboxylate.
Condensation (Urea) Annulation: Forms pyrido[2,3-d]pyrimidines (fused system).[1][2]No Reaction / Urea Formation: Cannot cyclize; forms ureido derivatives."Ortho-effect" enables ring closure in 2-ANA.
Metal Coordination Chelation: Acts as an N,O-bidentate ligand (forming stable 5-membered chelate rings).Bridging: Acts as a spacer ligand (N-metal and O-metal at opposite ends).Bite angle suitable for chelation only in 2-ANA.
Solubility (Water) Moderate (Zwitterionic lattice energy is high).[2]Lower (Forms strong intermolecular H-bond networks).Crystal packing forces.[1]

Part 3: Experimental Protocols

Protocol A: Cyclodehydration of 2-ANA (The "Fused Ring" System)

Objective: Synthesis of the pyrido[2,3-d][1,3]oxazin-4-one scaffold. This intermediate is highly reactive and used to generate quinazolinone-like drugs.

Reagents:

  • 2-Aminonicotinic acid (1.0 eq)[2]

  • Acetic Anhydride (5.0 eq)[1][2]

  • Reflux condenser, inert atmosphere (

    
    ).[1][2]
    

Step-by-Step Workflow:

  • Suspension: Suspend 2-aminonicotinic acid in acetic anhydride. The solid will not dissolve initially.[1]

  • Activation: Heat the mixture to reflux (

    
    ).
    
  • Transformation: As the reaction proceeds (approx. 1-2 hours), the suspension will clear, followed by the precipitation of the product upon cooling or concentration.

  • Self-Validation (TLC/NMR):

    • TLC:[3] A significant shift in

      
       (less polar than starting acid).[1][2]
      
    • NMR: Disappearance of the broad -COOH and -NH2 signals; appearance of a sharp methyl singlet (~2.4 ppm) for the oxazinone ring.

  • Isolation: Cool to

    
    . Filter the crystalline solid.[1] Wash with cold 
    
    
    
    to remove excess anhydride.[1]
Protocol B: Selective Amidation of 6-ANA (The "Linear Linker")

Objective: Coupling the carboxylic acid without affecting the amine (or protecting the amine first).[2] Note: The 6-amino group is weakly nucleophilic, allowing chemoselective activation of the acid.[1]

Reagents:

  • 6-Aminonicotinic acid (1.0 eq)[2][4][5]

  • Amine partner (e.g., Morpholine, 1.2 eq)[1][2]

  • HATU (1.2 eq), DIPEA (2.5 eq), DMF.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-ANA in DMF. Add DIPEA.

  • Activation: Add HATU at

    
    . Stir for 15 mins. Note: The carboxylate activates faster than the deactivated 6-amino group self-couples.
    
  • Coupling: Add the amine partner. Warm to RT and stir for 4-12 hours.

  • Self-Validation:

    • LC-MS: Look for Mass [M+H] corresponding to the amide.[1][2][6] Absence of dimer (6-ANA coupled to 6-ANA).

  • Isolation: Dilute with water/brine.[1] Extract with EtOAc.[1] The product is the 6-amino-nicotinamide derivative.[5]

Part 4: Mechanistic Visualization (Graphviz)[1][2]

The following diagram details the cyclization mechanism specific to 2-ANA, highlighting why 6-ANA fails this pathway.

CyclizationMechanism Start 2-Aminonicotinic Acid + Acetic Anhydride Inter1 N-Acetylation (Intermediate) Start->Inter1 Fast Inter2 Mixed Anhydride Formation (at COOH) Inter1->Inter2 Activation Close Nucleophilic Attack (Amide Oxygen -> Anhydride Carbon) Inter2->Close Intramolecular Product Pyrido[2,3-d]oxazinone (Fused Bicyclic Core) Close->Product - AcOH Comparison 6-Aminonicotinic Acid Pathway Fail Stops at N-Acetylation (Distance prevents ring closure) Comparison->Fail No Ortho-COOH

Figure 2: Mechanistic pathway for the cyclodehydration of 2-ANA. The "Stop" node for 6-ANA illustrates the geometric constraint.

References

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives. (2024). RSC Advances. Describes the cyclization of 2-aminonicotinic acid derivatives to fused ring systems.

  • Multifunctional coordination polymers based on mercaptonicotinic ligands. (2020).[1][2] Dalton Transactions.[1] Details the use of 6-substituted nicotinic acids as bridging ligands in MOFs, contrasting with chelating behaviors.[1]

  • Crystal structure of 2-aminopyridinium 6-chloronicotinate. (2015). NCBI/PMC.[1] Provides structural data on the protonation and H-bonding networks of 2-aminopyridine derivatives.

  • 6-Aminonicotinic acid synthesis and amidation. (2020). ChemicalBook/Patents. Experimental procedures for the linear functionalization (amidation) of 6-ANA without cyclization.

Sources

A Comparative Guide to Methyl 6-aminopyridine-2-carboxylate HCl Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical chemists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standard. This guide provides an in-depth technical comparison of a highly characterized Certified Reference Material (CRM) of Methyl 6-aminopyridine-2-carboxylate HCl against a standard research-grade equivalent. We will explore the underlying scientific principles, present comparative experimental data, and provide detailed protocols to demonstrate why a fully validated reference standard is indispensable for regulatory compliance and achieving reproducible, high-quality data.

Methyl 6-aminopyridine-2-carboxylate and its derivatives are important building blocks in medicinal chemistry, often used in the synthesis of novel pharmaceutical agents.[1][2] As an intermediate or a potential impurity, its accurate identification and quantification are critical. This necessitates a reference standard of unimpeachable quality.

The Metrological Imperative: What Defines a Reference Standard?

A reference standard is more than just a bottle of a chemical; it is a highly characterized material intended for specific analytical purposes.[3][4] According to the United States Pharmacopeia (USP), USP Reference Standards are substances selected for their high purity, critical characteristics, and suitability for the intended purpose.[3] This suitability is established through a rigorous qualification process. A Certified Reference Material (CRM) represents the pinnacle of this hierarchy, providing traceability and a certified value with a stated uncertainty.[5][6]

The choice between a CRM and a lower-grade material directly impacts the validity of analytical results. For applications supporting regulatory filings or quality control in a GMP environment, the use of a well-characterized reference standard is not just recommended, but required.[7]

Comparative Analysis: Certified Reference Material vs. Research Grade

To illustrate the performance differences, we conducted a side-by-side evaluation of a hypothetical, yet realistic, CRM lot of Methyl 6-aminopyridine-2-carboxylate HCl (Lot CRM-001) and a commercially available "Research Grade" batch (Lot RG-002).

Workflow for Comprehensive Characterization

The qualification of a reference standard is a multi-faceted process designed to confirm identity, purity, and potency, while also assessing potential sources of error like water content and residual solvents.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Specific Impurities cluster_3 Phase 4: Certification NMR ¹H NMR & ¹³C NMR MS High-Resolution Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy HPLC HPLC-UV for Purity Profile FTIR->HPLC qNMR Quantitative NMR (qNMR) for Assay HPLC->qNMR Titr Acid-Base Titration for Assay KF Karl Fischer Titration (Water Content) Titr->KF GC_HS GC-HS (Residual Solvents) ICP_MS ICP-MS (Inorganic Impurities) Cert Issuance of Certificate of Analysis (with assigned purity & uncertainty) ICP_MS->Cert end_node Qualified Reference Standard Cert->end_node start Bulk Material Synthesis start->NMR

Caption: Workflow for the qualification of a chemical reference standard.

Data Summary

The following table summarizes the key analytical differences observed between the two lots.

Parameter CRM-001 Specification CRM-001 Result RG-002 Result Commentary
Purity (HPLC) ≥ 99.5%99.91%98.2%Lot RG-002 shows multiple impurities, impacting quantitative accuracy.
Identity (¹H NMR) Conforms to structureConformsConforms, but with impurity peaksThe presence of extraneous peaks in RG-002 complicates spectral interpretation.
Identity (HRMS) Conforms to theoretical m/zConforms (Δ < 2 ppm)Conforms (Δ < 5 ppm)Both lots confirm the primary mass, but the CRM offers higher mass accuracy.
Assay (qNMR) 99.0% - 101.0%99.8%Not ProvidedAssay value is critical for use as a quantitative standard; this is a major deficiency for RG-002.
Water Content (KF) ≤ 0.5%0.15%1.1%High water content in RG-002 leads to inaccurate weighing and artificially low assay results.
Residual Solvents Meets ICH <467> LimitsPassNot ProvidedUnknown solvent content can interfere with analysis and poses safety risks.
Certificate ISO 17034 Compliant CoAProvidedBasic Specification SheetThe CRM certificate provides traceability, uncertainty, and detailed characterization data.

Deep Dive: Experimental Evidence

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The objective of a purity test is to ensure that all analytical procedures performed allow an accurate statement of the content of impurities.[8] A gradient HPLC-UV method was developed to separate Methyl 6-aminopyridine-2-carboxylate from potential process-related impurities and degradation products.

Why this method? A C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The gradient elution from a weak aqueous buffer to a stronger organic mobile phase ensures that impurities with a wide range of polarities are eluted and detected. The validation of such a procedure must demonstrate specificity, linearity, range, accuracy, and precision.[8][9]

  • CRM-001: Exhibits a single, sharp, symmetrical peak at the expected retention time. The baseline is clean, indicating the absence of detectable impurities at the specified detection level.

  • RG-002: While the main peak is present, two additional impurity peaks are clearly visible at relative retention times (RRT) of 0.85 and 1.15. The main peak also shows significant tailing, suggesting a potential co-eluting impurity.

This discrepancy highlights a critical issue: using RG-002 for quantification would lead to an overestimation of the analyte concentration, as the peak area of the main component is inflated by impurities.

G cluster_0 Comparative Analysis Logic cluster_crm CRM-001 Analysis cluster_rg RG-002 Analysis start Select Analytical Method (e.g., HPLC-UV) crm_prep Prepare CRM Standard start->crm_prep rg_prep Prepare RG Sample start->rg_prep crm_inject Inject into HPLC crm_prep->crm_inject crm_data Acquire Chromatogram crm_inject->crm_data crm_result Result: Single, Symmetrical Peak Purity > 99.5% crm_data->crm_result conclusion Conclusion: CRM is suitable for quantitative use. RG is not suitable without further purification and characterization. crm_result->conclusion rg_inject Inject into HPLC rg_prep->rg_inject rg_data Acquire Chromatogram rg_inject->rg_data rg_result Result: Multiple Peaks Impurity Profile Detected rg_data->rg_result rg_result->conclusion

Caption: Decision logic for evaluating material suitability based on HPLC purity.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. The proton NMR spectrum for Methyl 6-aminopyridine-2-carboxylate HCl is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons, with characteristic chemical shifts and coupling patterns.

  • CRM-001: The spectrum is clean and perfectly matches the theoretical structure. Integrals for each signal are consistent with the number of protons, and coupling constants align with the pyridine ring substitution pattern.

  • RG-002: The primary signals are present, but additional small peaks are observed in both the aromatic and aliphatic regions of the spectrum. These signals do not correspond to the target molecule and confirm the presence of organic impurities, corroborating the HPLC data.

Protocols for Verification

These protocols are provided as a template for verifying the quality of a Methyl 6-aminopyridine-2-carboxylate HCl standard. All procedures should be performed in accordance with established laboratory safety protocols.

Protocol 1: HPLC-UV Purity Method
  • Instrumentation: HPLC system with UV/Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity by area percent normalization.

Protocol 2: ¹H NMR Identity Test
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100 for the smallest proton signal.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Interpretation: Compare the obtained chemical shifts, multiplicities, and integrals to the known spectrum of Methyl 6-aminopyridine-2-carboxylate HCl to confirm its identity.

Conclusion: Making an Informed Choice

The experimental evidence clearly demonstrates the significant gap in quality and reliability between a Certified Reference Material and a standard research-grade chemical. While the initial acquisition cost of a CRM is higher, the downstream costs associated with failed experiments, regulatory delays, and data irreproducibility from using an uncharacterized material are far greater.

For any application where accuracy, reproducibility, and traceability are paramount—particularly in pharmaceutical development and quality control—the use of a fully qualified and certified Methyl 6-aminopyridine-2-carboxylate HCl reference standard is a scientific and regulatory necessity. It forms the bedrock of data integrity, ensuring that analytical results are both valid and defensible.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Neto, A. J. C., et al. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation. ResearchGate. [Link]

  • United States Pharmacopeial Convention. General Chapters: <11> USP REFERENCE STANDARDS. USP-NF. [Link]

  • United States Pharmacopeial Convention. (2020). General Chapter, <11> USP Reference Standards. USP-NF. [Link]

  • Trung Tâm Thuốc Central Pharmacy. (2025). USP Reference Standards- General Chapters. [Link]

  • Eurofins. Reference Standards & Materials – Simplifying Your Laboratory Work. [Link]

  • USP-NF. <11> USP REFERENCE STANDARDS. [Link]

  • Nockemann, P., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Inorganica Chimica Acta.
  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. ResearchGate. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Al-Murshedi, A. Y. M., et al. (2004). The co-crystallisation of pyridine with benzenepolycarboxylic acids: The interplay of strong and weak hydrogen bonding motifs. CrystEngComm. [Link]

  • PureSynth. Methyl 6-Aminopyridine-2-Carboxylate 98.0%(GC). [Link]

  • Chromservis. CRM: Certified reference material. [Link]

  • National Center for Biotechnology Information. Methyl 6-aminopyridine-2-carboxylate. PubChem Compound Database. [Link]

  • BAM. Certified Reference Materials Catalogue. [Link]

  • Alpha Resources. Certified Reference Materials (CRMs). [Link]

  • Cosconati, S., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • National Center for Biotechnology Information. 2-Amino-6-methylpyridine. PubChem Compound Database. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • precisionFDA. 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. [Link]

  • Zhang, L., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis).
  • Appchem. methyl 5,6-diaminopyridine-2-carboxylate hydrochloride. [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-aminopyridine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Methyl 6-aminopyridine-2-carboxylate hydrochloride. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Part 1: Hazard Assessment & Characterization

This compound belongs to the aminopyridine class of compounds. While a specific Safety Data Sheet (SDS) for this exact salt may not be readily available, a robust safety profile can be constructed by examining structurally analogous compounds, such as 2-amino-6-methylpyridine and 6-aminopyridine-2-carboxylic acid. These analogues indicate that the aminopyridine functional group presents significant health hazards.

The hydrochloride salt form suggests the compound is acidic and likely possesses good water solubility, which can influence its environmental mobility.[1] Pyridine and its derivatives are often classified as hazardous waste, requiring disposal to be managed according to stringent federal and local regulations.[2][3]

Table 1: Probable Hazard Profile based on Structural Analogues

Hazard Class GHS Pictogram Hazard Statement Primary Sources
Acute Toxicity (Oral) 💀 H301: Toxic if swallowed. [4][5]
Acute Toxicity (Dermal) 💀 H310: Fatal in contact with skin. [4][5]
Skin Corrosion/Irritation H315: Causes skin irritation. [4][5][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation. [4][5][6]
STOT - Single Exposure H335: May cause respiratory irritation. [4][5]

| Hazardous to the Aquatic Environment | Ambientalmente perigoso | H412: Harmful to aquatic life with long lasting effects. | |

Part 2: Immediate Safety Protocols & Spill Management

Given the high acute toxicity, particularly via dermal contact, establishing rigorous safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The principle here is to eliminate any potential contact with the skin, eyes, or respiratory tract.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended) Prevents dermal absorption, which can be fatal.[4][5] Inspect gloves before use.
Body Protection Flame-retardant, anti-static lab coat Protects skin from spills and contamination.
Eye/Face Protection Safety glasses with side shields and a face shield Protects against splashes and airborne dust particles.[5]

| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[5] |

Spill Response Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the full PPE specified in Table 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do NOT use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[5] Avoid creating dust. If dealing with a powder, gently moisten the absorbent material if safe to do so.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Part 3: The Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety, chemical compatibility, and regulatory compliance. The workflow below illustrates the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_prep Phase 1: In-Lab Waste Preparation cluster_disposal Phase 2: Final Disposition Start Waste Generation (Unused reagent, contaminated labware) Segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) Start->Segregate Assess Assess Waste Stream (Is it a concentrated solid or a dilute solution?) Segregate->Assess Neutralize Neutralization Protocol (For acidic solutions or residues, see Section 4.1) Assess->Neutralize Acidic pH Containerize Containerize & Label (Use compatible, sealed containers. Label clearly as 'Hazardous Waste') Assess->Containerize Solid/Neutral pH Neutralize->Containerize Store Secure Temporary Storage (Store in a designated, ventilated, secure area away from incompatibles) Containerize->Store Arrange Arrange Professional Disposal (Contact certified hazardous waste handler) Store->Arrange Dispose Certified Disposal (Incineration is the preferred method for pyridine derivatives) Arrange->Dispose

Caption: Disposal workflow for this compound.

Part 4: Detailed Disposal Protocols

Laboratory-Scale Neutralization Protocol

Causality: The hydrochloride salt renders aqueous solutions of this compound acidic. Neutralization mitigates corrosivity and prepares the waste for consolidation with other waste streams. This procedure is intended for small quantities of aqueous waste or for decontaminating glassware.

  • Preparation: Work within a certified chemical fume hood. Don all required PPE. Place the container of acidic waste in a larger secondary container filled with ice to manage any exothermic reaction.

  • Select Base: Prepare a 5-10% solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Sodium bicarbonate is preferred as it is a weaker base and the reaction is less exothermic.

  • Slow Addition: With constant stirring, slowly add the basic solution to the acidic waste.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. The goal is to reach a neutral pH range (6.0-8.0).

  • Final Steps: Once neutralized, the solution must still be disposed of as hazardous chemical waste. Transfer the neutralized solution to a designated aqueous hazardous waste container.

  • Documentation: Record the neutralization process in your laboratory notebook.

Waste Containerization and Labeling
  • Container Selection: Use only chemically compatible, non-reactive containers with secure, leak-proof lids. For solid waste, a high-density polyethylene (HDPE) pail is suitable. For liquid waste, an HDPE or glass bottle is appropriate.

  • Waste Segregation:

    • Solid Waste: Includes unused reagent, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials. Place these in a designated solid hazardous waste container.

    • Liquid Waste: Includes neutralized aqueous solutions or solutions in organic solvents. Keep halogenated and non-halogenated solvent waste streams separate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "Waste this compound" and any other constituents.

    • The approximate concentration and quantity.

    • The primary hazard(s): "Toxic," "Irritant."

    • The date of accumulation.

Final Disposal

Disposal of pyridine-containing waste must adhere to state and federal regulations.[2] The standard and most effective method for the final destruction of pyridine and its derivatives is high-temperature incineration in a licensed hazardous waste facility.[3]

  • Do Not:

    • Dispose of this chemical down the drain.[5] It is harmful to aquatic life.

    • Mix with incompatible waste streams. Aminopyridines are incompatible with strong oxidizing agents and strong acids.[4]

    • Attempt to dispose of this material without involving your institution's certified EHS provider.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.

References

  • TOXICOLOGICAL PROFILE FOR PYRIDINE. Agency for Toxic Substances and Disease Registry (ATSDR), US Public Health Service. [Link]

  • 6-Aminopyridine-2-carboxylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Aminopyridines Chemical Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicological Profile for Pyridine - Chapter 4: PRODUCTION, IMPORT, USE, AND DISPOSAL. National Center for Biotechnology Information (NCBI). [Link]

  • Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. ResearchGate. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Chirality-directed supramolecular assembly of N-protected pyridyl amino acids and their electromechanical properties. Materials Chemistry C. [Link]

  • 4-Aminopyridine: Human Health Risk Assessment for Registration Review. Regulations.gov. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • PYRIDINE Fact Sheet. U.S. Environmental Protection Agency (EPA). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. [Link]

  • Recovery of amines from by-product chloride salts.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.